Erdosteine contains two blocked sulfhydryl groups. After oral administration and first-pass hepatic metabolism, the thiolactone ring opens to produce the active metabolite Met-1 (N-thiodiglycolyl-homocysteine), which exposes a free thiol group responsible for most of its pharmacological effects [1] [2] [3].
The table below summarizes the core molecular mechanisms and targets of this compound and its active metabolite.
| Mechanism of Action | Molecular Target/Interaction | Biological Effect |
|---|---|---|
| Mucolytic Action [3] | Breaks disulfide (S-S) bonds in mucin glycoproteins via free thiol group | Reduces sputum viscosity and elasticity; improves airway clearance [3] |
| Antioxidant Action [4] [2] | Directly scavenges reactive oxygen species (ROS) like hypochlorous acid | Protects cell membranes from oxidative damage; reduces lipid peroxidation (e.g., 8-isoprostane) [4] |
| Anti-inflammatory Action [4] [5] | Inhibits pro-inflammatory cytokines (e.g., IL-6, IL-8) and NF-κB activation | Reduces neutrophil infiltration and overall inflammatory response in airways [4] |
| Antibiotic Potentiation [3] | Reduces bacterial adhesiveness to epithelial mucosa | Improves antibiotic penetration and efficacy in respiratory infections [3] |
| Receptor Interaction (Analgesic Potential) [1] | Binds Tropomyosin Receptor Kinase A (TrkA); reduces disulfide bridge Cys300-Cys345 | Antagonizes NGF-induced TrkA autophosphorylation (approx. 40% inhibition in vitro); suggests novel non-opioid analgesic mechanism [1] |
| Antiviral Action (Emerging) [5] | Modulates innate immune response; induces type I interferon and inflammasome pathways | Significant reduction in vitro viral load of SARS-CoV-2, RSV, and H1N1 at concentrations consistent with human dosage [5] |
The therapeutic potential of this compound is supported by quantitative data from various in vivo and in vitro models, demonstrating its protective effects against tissue injury mediated by oxidative stress.
| Experimental Model | Measured Outcome | Key Quantitative Results |
|---|---|---|
| Doxorubicin-Induced Cardiotoxicity (Rat) [2] | Lipid peroxidation (MDA), Xanthine oxidase (XO) activity, Nitric oxide (NO) levels | This compound pre-treatment significantly decreased elevated MDA, XO, and NO levels induced by doxorubicin |
| Cisplatin-Induced Nephrotoxicity (Rat) [2] | Lipid peroxidation, Glutathione (GSH) levels, Enzymatic activity | This compound attenuated cisplatin-induced lipid peroxidation and restored depleted GSH levels |
| Vancomycin-Induced Nephrotoxicity (Rat) [2] | Lipid peroxidation, Glutathione (GSH) levels, Enzymatic activity | This compound prevented vancomycin-induced increase in lipid peroxidation and decrease in GSH |
| Spinal Cord Ischemia/Reperfusion (Rabbit) [2] | Neurological outcome, Lipid peroxidation, Neuronal damage | This compound improved neurological scores, reduced MDA levels, and decreased neuronal apoptosis |
| Bleomycin-Induced Lung Fibrosis (Rat) [2] | Hydroxyproline content (collagen deposition), Histological damage | Co-administration of this compound with bleomycin significantly reduced hydroxyproline levels and fibrosis score |
| NGF-Induced TrkA Activation (Cell Culture) [1] | TrkA autophosphorylation (% inhibition) | 90 min exposure to 10 mM this compound: ~14% inhibition 24 hr exposure to 10 mM this compound: ~42% inhibition |
To ensure experimental reproducibility, here are the detailed methodologies from key studies investigating this compound's mechanisms.
This protocol is used to assess this compound's interaction with the NGF/TrkA pathway, relevant to its potential analgesic effect [1].
In Silico Molecular Docking
In Vitro TrkA Autophosphorylation
This protocol evaluates the core antioxidant properties of this compound in the context of chronic obstructive pulmonary disease [4].
This protocol tests this compound's efficacy against respiratory viruses [5].
The following diagrams, generated with Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
This compound's metabolite Met-1 interacts with multiple pathways, underpinning its diverse pharmacological effects.
Standardized in vitro workflow for evaluating this compound's antiviral effects and immune modulation.
This compound demonstrates a complex and multi-targeted mechanism of action that transcends its classical definition as a mucolytic. Its well-established antioxidant and anti-inflammatory properties are now complemented by promising preclinical data suggesting novel applications in pain management and antiviral therapy [1] [5]. The ability of its active metabolite to modulate the NGF/TrkA pathway positions it as a potential non-opioid analgesic, while its capacity to induce an innate antiviral state opens avenues for its use in managing viral respiratory infections.
Future research should focus on:
| Parameter | Details |
|---|---|
| Administered Dose [1] | 900 mg (single oral capsule) |
| Time to Peak (Tmax) [2] [3] | 0.5 - 1 hour (for Erdosteine) |
| Active Metabolite [2] [4] | Metabolite I (N-thiodiglycolyl-homocysteine, Met-I) |
| Protein Binding [2] [3] | 65% (range reported: 50-86%) |
| Elimination Half-Life [2] [3] | This compound: ~1.46 hours; Metabolite I: ~1.62 hours |
| Linear Kinetics Range [5] [4] | 150 mg to 1200 mg |
| Method | Detection | LOQ / LOD | Key Application / Note |
|---|---|---|---|
| LC-ESI/MS/MS [5] | Tandem Mass Spectrometry | LOQ: 0.2 ng/mL (using 0.2 mL plasma) | High sensitivity for pharmacokinetic studies; uses letosteine as Internal Standard. |
| UFLC-FD [1] | Fluorescence Detection (λex 325 nm, λem 390 nm) | LOD: 0.015 μg/mL; LOQ: 0.05 μg/mL | Involves pre-column derivatization with 4-bromomethyl-7-methoxycoumarin (BrMmC). |
Here are the methodologies for the key analytical techniques used to determine this compound levels in human plasma.
This method is designed for high sensitivity and sample throughput.
This method uses fluorescence detection for high selectivity.
The following diagram illustrates the core metabolic pathway of this compound and the subsequent workflow for its quantification in plasma, integrating the protocols described above.
The pharmacokinetic profile of this compound directly enables its multi-faceted pharmacodynamic effects.
Erdosteine is a multifunctional thiol-based drug classified as a mucolytic agent but possessing significant antioxidant capabilities that extend beyond its traditional respiratory applications. As a prodrug, this compound contains two blocked sulfhydryl groups (-SH) that become pharmacologically active through metabolic transformation. One sulfur atom exists as a thioether in the aliphatic side chain while the other is enclosed in a heterocyclic thiolactone ring, making both -SH groups unavailable in the original compound. The critical metabolic transformation occurs in the liver where first-pass metabolism converts this compound to its active metabolite Met I (also designated MET-1 or M1), identified chemically as (±)-N-(2-carboxymethylthioacetyl)homocysteine. This ring-opened metabolite contains a free pharmacologically active thiol group that serves as the primary source of this compound's antioxidant effects [1].
The redox chemistry of this compound's metabolite Met I enables multiple antioxidant mechanisms through direct scavenging of reactive oxygen species (ROS) and replenishment of endogenous antioxidant systems. Met I demonstrates particularly strong activity against hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl), with its scavenging affinity measured at approximately 80% of that of endogenous glutathione (GSH), surpassing N-acetylcysteine (NAC) which demonstrates approximately 70% of GSH's affinity [1]. This positions this compound (through Met I) as a highly effective exogenous antioxidant compound. The direct scavenging activity is complemented by this compound's ability to replenish intracellular glutathione levels, further enhancing cellular defense mechanisms against oxidative stress [1].
Recent research has revealed that this compound's antioxidant properties contribute to several secondary pharmacological effects, including anti-inflammatory, antibacterial, and antiviral activities. These multifaceted benefits stem from the interconnected nature of oxidative stress and inflammatory pathways, where reduction of ROS levels leads to decreased activation of redox-sensitive transcription factors like nuclear factor kappa B (NF-κB) and subsequent lower expression of pro-inflammatory cytokines [1]. Additionally, this compound's modulation of oxidative stress has been shown to affect bacterial biofilm development and reduce viral replication in respiratory pathogens, expanding its potential therapeutic applications beyond conventional mucolytic use [2] [3].
Table 1: Direct Reactive Oxygen Species (ROS) Scavenging Activity of this compound and Met I
| ROS Type | Experimental Model | Concentration Range | Efficacy/Effect Size | Reference Compound |
|---|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | In vitro chemical system | Not specified | Substantial scavenging | GSH (100% affinity) |
| Hypochlorous acid (HOCl) | In vitro chemical system | Not specified | Substantial scavenging | Met I = 80% of GSH affinity |
| Superoxide anion (O₂⁻) | In vitro chemical system | Not specified | Weak scavenging | NAC = 70% of GSH affinity |
| Various ROS | Human neutrophils | Consistent with therapeutic doses | Significant concentration-dependent inhibition | NAC (similar inhibition) |
| H₂O₂-induced stress | A549 human lung cells | Consistent with therapeutic doses | Prevented DNA damage | Not specified |
| Intracellular ROS | MRSA biofilms | 2-5 mg/L | Reduction >87% in biofilm ROS content | Met I more effective than this compound |
The quantitative assessment of this compound's antioxidant properties reveals dose-dependent effects across various experimental systems. In biochemical assays, Met I demonstrates particularly potent scavenging activity against hypochlorous acid (HOCl), with rate constant analysis confirming its efficiency approximating 80% of glutathione's native activity. This positions this compound's metabolite as superior to N-acetylcysteine in specific oxidative stress scenarios [1]. In cellular models, this compound significantly inhibits oxidative bursts in human neutrophils at concentrations achievable through clinical dosing, with effects comparable to or exceeding those observed with NAC treatment [1].
The antioxidant efficacy extends to complex biological systems including bacterial biofilms, where this compound and Met I at concentrations of 2-5 mg/L reduced ROS content within methicillin-resistant Staphylococcus aureus (MRSA) biofilms by more than 87%, with Met I consistently demonstrating superior effects compared to the parent compound [2]. This substantial reduction in oxidative stress within biofilm environments illustrates the compound's ability to penetrate structural barriers and exert antioxidant effects even in challenging microbial communities. Furthermore, in A549 human lung adenocarcinoma cells, this compound pretreatment prevented H₂O₂-induced oxidative stress and DNA damage, confirming its cytoprotective effects in respiratory-relevant cell lines [1].
Table 2: Indirect Antioxidant Effects and Functional Outcomes
| Effect Category | Experimental Model | Concentration/Dose | Key Findings/Mechanisms | Outcome Measures |
|---|---|---|---|---|
| Anti-inflammatory | Rat alveolar macrophages | Not specified | Inhibited TNF-α, IL-1β, free radical production | Cytokine reduction |
| Anti-inflammatory | Mouse lung injury model | Not specified | Inhibited LPS-induced neutrophil influx | Reduced inflammation |
| Antibacterial | MRSA strains | 2 and 5 mg/L | Increased biofilm-dwelling cells; reduced virulence | Proteomic changes |
| Antibiofilm | S. aureus & E. coli | 2.5-10 mg/L | Reduced bacterial adhesiveness | Pilin conformation changes |
| Antiviral | SARS-CoV-2 infected A549-hACE2 cells | Therapeutic concentrations | Reduced viral replication; enhanced interferon response | Viral load reduction |
| Clinical impact | COPD patients (RESTORE trial) | Standard clinical doses | Reduced exacerbations, shorter duration, fewer hospitalizations | NNT = 10.11 for 1 year |
The functional consequences of this compound's antioxidant activity manifest across multiple physiological domains, with significant anti-inflammatory effects representing a primary beneficial outcome. Through its ROS-scavenging capacity, this compound inhibits the activation of redox-sensitive transcription factors, particularly nuclear factor kappa B (NF-κB), leading to reduced expression of pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in rat alveolar macrophages [1]. This antioxidant-driven anti-inflammatory effect extends to in vivo models, where this compound inhibits lipopolysaccharide (LPS)-induced neutrophil influx into lung tissue, demonstrating its ability to modulate inflammatory cell migration through oxidative stress reduction [1].
In infectious disease models, this compound's antioxidant properties contribute to anti-biofilm activity and enhanced antiviral effects. For bacterial pathogens, this compound and Met I disrupt biofilm development in MRSA strains through ROS-mediated mechanisms that alter protein expression profiles, resulting in increased biofilm-dwelling cell counts but decreased virulence factor expression [2]. Against viral pathogens, this compound reduces replication of SARS-CoV-2, RSV, and influenza A (H1N1) in human lung epithelial cells while simultaneously modulating innate immune responses through enhanced interferon pathway activation [3]. These pleiotropic effects demonstrate how this compound's fundamental antioxidant activity translates into diverse therapeutic benefits across multiple disease states.
The CDC biofilm reactor method provides a standardized approach for evaluating this compound's effects on bacterial biofilms under conditions that simulate in vivo environments. The protocol begins with preparation of methicillin-resistant Staphylococcus aureus (MRSA) strains (e.g., ATCC 43300 and 98825 TX) stored at -80°C in suspensions with 20% glycerol and 2% peptone, then cultured in Tryptic Soy Broth (TSB) at 37°C [2]. For biofilm development, the bioreactor is inoculated with 400 mL of sterile TSB broth supplemented with 1 mL of diluted pre-washed overnight culture containing 10⁷ cells of each MRSA strain. The culture is grown at 37°C with continuous stirring for 24 hours to establish the adhesion phase, after which a peristaltic pump introduces sterile 5% TSB broth into the reactor at a rate of 8.3 mL/min to create nutrient-limited conditions that promote mature biofilm formation [2].
Treatment applications involve introducing this compound or Met I at concentrations of 2 and 5 mg/L during the dynamic phase of biofilm growth. Following 48 hours of treatment exposure, polycarbonate coupons are removed from the bioreactor and gently washed with phosphate-buffered saline (PBS) to remove non-adherent cells. The biofilm dissociation process employs sequential 30-second vortex mixing followed by 2-minute sonication in a bath sonicator (Branson 3510), and another 30-second vortex mixing to dislodge biofilm-dwelling cells [2]. The resulting cell suspensions are serially diluted and plated on Tryptic Soy Agar (TSA) for overnight incubation at 37°C to quantify viable biofilm-dwelling cells.
For ROS quantification within biofilms, specific protocols employ fluorescent ROS-sensitive probes measured using appropriate detection systems. The dramatic reduction (exceeding 87%) in ROS content observed in this compound-treated MRSA biofilms demonstrates the potent antioxidant capacity even at low concentrations of 2-5 mg/L [2]. Complementary proteomic analyses conducted through label-free quantitative approaches reveal that Met I at 5 mg/L modifies the expression of 30-65% of total proteins in MRSA strains, with specific alterations in proteins involved in cell replication, virulence, and quorum-sensing pathways that explain the observed phenotypic changes in biofilm development [2].
The evaluation of this compound's antioxidant effects in viral infection models employs human lung epithelial cell lines to simulate respiratory infection scenarios. The standard protocol utilizes A549-hACE2 cells (human lung adenocarcinoma cells expressing human angiotensin-converting enzyme 2) maintained in Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), and 1% L-glutamine-Penicillin-Streptomycin in a 37°C incubator with 5% CO₂ and 98% humidity [3]. For influenza A virus studies, Caco-2 human colon carcinoma cells are cultured under similar conditions but with DMEM supplemented with 10% FBS and 1% non-essential amino acids, with cells between passages 15-25 used for experiments to ensure consistency [3].
Infection and treatment procedures involve pre-treating cells with different concentrations of this compound or its active metabolite MET-1 (consistent with approved therapeutic human dosage levels) both before and after infection with respiratory viruses including SARS-CoV-2, respiratory syncytial virus (RSV), or influenza A virus (H1N1). The viral replication is quantified from cell culture supernatants using digital droplet PCR and real-time quantitative PCR (RT-qPCR) assays, providing precise quantification of viral load reduction in response to treatment [3]. Parallel assessment of cell viability through MTT assays confirms that the observed effects are not due to compound cytotoxicity.
For mechanistic insights into antioxidant and immunomodulatory effects, transcriptome analysis is performed using reverse transcription PCR custom arrays to evaluate gene expression patterns in innate immune response signaling pathways and oxidative stress markers. This approach has demonstrated that this compound activates innate immune responses by stimulating overexpression of type I interferon pathways and modulates oxidative stress through regulation of glutathione pathways, providing molecular evidence for its multifaceted antiviral mechanisms [3]. The experimental conditions for transcriptomic analysis typically require RNA extraction at specified timepoints post-infection (often 24-48 hours), followed by cDNA synthesis and targeted amplification of pathway-specific gene panels.
The Nrf2/ARE pathway represents a crucial regulatory mechanism for cellular antioxidant responses, and this compound contributes to the modulation of this system through both direct and indirect actions. Under basal conditions, Nrf2 (nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor Keap1 (Kelch-like ECH-associated protein 1) and targeted for proteasomal degradation. However, oxidative stress conditions or thiol-active compounds like this compound's metabolite Met I can modify critical cysteine residues on Keap1, leading to Nrf2 stabilization and translocation to the nucleus [1]. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of numerous genes encoding antioxidant enzymes, including glutathione S-transferases, NAD(P)H quinone dehydrogenase 1, and heme oxygenase-1.
While the search results don't provide exhaustive detail on this compound's specific interactions with the Nrf2 pathway, the compound's ability to replenish intracellular glutathione levels strongly implies involvement of this pathway [1]. The glutathione system represents one of the primary cellular defense mechanisms against oxidative stress, and this compound's metabolite Met I serves as a precursor for glutathione synthesis while also potentially facilitating the reduction of oxidized glutathione (GSSG) back to its active reduced form (GSH). This glutathione-mediated activity creates a positive feedback loop that enhances cellular resilience to subsequent oxidative challenges, extending the protective effects beyond direct ROS scavenging.
The following diagram illustrates the conceptual framework of antioxidant signaling pathways modulated by this compound, integrating known mechanisms with proposed interactions based on its pharmacological activity:
Conceptual diagram of antioxidant signaling pathways modulated by this compound.
This compound demonstrates significant effects on innate immune signaling pathways, particularly in the context of respiratory viral infections. Transcriptome analyses of human lung epithelial cells infected with SARS-CoV-2, RSV, or influenza A virus (H1N1) and treated with this compound reveal specific upregulation of type I interferon pathways, which represent a crucial first line of defense against viral pathogens [3]. This interferon stimulation enhances the expression of interferon-stimulated genes (ISGs) that establish an antiviral state within cells, inhibiting viral replication and spread. Additionally, this compound modulates inflammasome activation, preventing the excessive inflammatory response that characterizes severe viral infections while maintaining appropriate antiviral immunity [3].
The molecular intersections between this compound's antioxidant properties and its immunomodulatory effects occur at multiple levels within innate immune signaling networks. Reactive oxygen species serve as important signaling molecules in pattern recognition receptor pathways, and this compound's ROS-scavenging activity likely influences the activation thresholds of these systems. Furthermore, the compound's effect on glutathione metabolism provides a mechanistic link to immune function, as glutathione is essential for proper lymphocyte activity and cytokine production [3]. The restoration of glutathione levels in respiratory viral infections represents a particularly relevant mechanism, given that GSH deficiency is common in these conditions and contributes to both oxidative damage and immune dysfunction [3].
The diagram below illustrates the integrated network of innate immune modulation by this compound in the context of viral infection:
This compound modulation of innate immune signaling in viral infections.
The accumulating evidence regarding this compound's multifaceted antioxidant properties suggests significant potential for therapeutic repurposing beyond its current applications in respiratory conditions with excessive mucus production. The RESTORE study, which investigated thiol-based drugs in COPD frequent exacerbators, demonstrated that this compound significantly reduces the risk of acute exacerbations, shortens their duration, and decreases hospitalization rates [1]. Importantly, this protective effect was not influenced by concomitant inhaled corticosteroid use or blood eosinophil count, suggesting that this compound operates through distinct mechanisms compared to standard anti-inflammatory therapies. The calculated number needed to treat (NNT) of 10.11 for one year to prevent one acute exacerbation compares favorably with other preventive therapies, highlighting its potential clinical utility [1].
Recent discoveries regarding this compound's analgesic potential through interaction with tropomyosin receptor kinase A (TrkA) signaling pathways further expand possible therapeutic applications. In silico analyses demonstrate that both this compound and its metabolite Met I bind to the TrkA receptor pocket, involving primary residues Glu331, Arg347, His298, and His297 [4]. Met I additionally exhibits the ability to reduce the disulfide bridge between Cys300 and Cys345 of TrkA, while this compound shows good binding affinity for the region between TrkA and nerve growth factor (NGF) despite not reducing the disulfide bond [4]. In vitro measurements confirm that both compounds interfere with NGF-induced TrkA activation, leading to inhibition of autophosphorylation—the first step in the NGF/TrkA signaling cascade linked to pain perception [4]. This mechanism suggests this compound may have potential as an analgesic operating through novel non-opioid pathways targeting NGF signaling.
This compound is a thiol-based mucolytic agent with well-documented antioxidant, anti-inflammatory, antibacterial, and recently discovered antiviral and analgesic properties. Initially developed for treating respiratory conditions characterized by excessive mucus production, its therapeutic potential has expanded significantly as research reveals effects on multiple signaling pathways relevant to various disease states. As a prodrug, this compound undergoes hepatic metabolism to produce its active metabolite MET-1 (N-thiodiglycolyl-homocysteine), which contains a free sulfhydryl group responsible for much of its pharmacological activity. This technical review comprehensively examines this compound's anti-inflammatory mechanisms, integrating recent findings from molecular, cellular, and preclinical studies to provide researchers with a thorough mechanistic understanding of its polypharmacology.
The therapeutic significance of this compound extends beyond simple mucolysis to potentially modulate critical pathological processes in respiratory diseases, inflammatory conditions, and pain syndromes. Recent evidence demonstrates that this compound interacts with specific molecular targets including transcription factors, receptors, and enzymes involved in oxidative stress responses, inflammation, and viral replication. This whitepaper synthesizes current scientific understanding of these mechanisms, with particular emphasis on quantitative aspects, experimental methodologies, and implications for drug development and repurposing strategies.
The anti-inflammatory properties of this compound fundamentally derive from its thiol-based chemical structure and its conversion to active metabolites:
Prodrug Activation: this compound contains two sulfur atoms, one in a thioether side chain and another enclosed in a heterocyclic thiolactone ring. Following oral administration, the thiolactone ring undergoes hepatic metabolism to form the active metabolite MET-1, which exposes a free sulfhydryl group (-SH) that mediates most pharmacological effects through redox interactions [1].
Redox Activity: The free thiol group of MET-1 serves as a potent reducing agent with scavenging activities against multiple reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂), superoxide anion (O₂⁻), and hypochlorous acid (HOCl). The rate constant of MET-1 for ROS scavenging is approximately 80% of that of endogenous glutathione, surpassing N-acetylcysteine (70% of glutathione's affinity) in efficiency [1].
Disulfide Bond Reduction: MET-1 can reduce disulfide bridges in proteins through thiol-disulfide exchange reactions. This mechanism is particularly relevant for its effects on mucus rheology (breaking disulfide bonds in mucins) and receptor modulation (reducing disulfide bonds in receptor complexes) [2].
This compound and its active metabolite modulate inflammation through multiple interconnected signaling pathways:
Table 1: Key Anti-inflammatory Mechanisms of this compound
| Mechanism | Molecular Targets | Biological Effects | Experimental Evidence |
|---|---|---|---|
| NF-κB Pathway Inhibition | IκB kinase, IκB degradation, NF-κB nuclear translocation | Reduced pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) | LPS-stimulated macrophages [1] |
| Antioxidant Response Activation | Nrf2 pathway, Glutathione synthesis | Increased cellular glutathione levels, Reduced oxidative stress | A549 lung cells [3] |
| Inflammasome Modulation | NLRP3 inflammasome, Caspase-1 | Reduced IL-1β maturation, Limited pyroptosis | SARS-CoV-2 infected cells [3] |
| Interferon Pathway Stimulation | Type I interferons (IFN-α/β), IRF transcription factors | Enhanced antiviral state, Reduced viral replication | Viral infection models [3] |
| NGF/TrkA Signaling Interference | TrkA receptor cysteine residues (Cys300-Cys345) | Reduced NGF-induced TrkA autophosphorylation, Analgesic effects | SH-SY5Y neuroblastoma cells [2] |
| Bacterial Adhesion Inhibition | Bacterial pilin disulfide bonds | Reduced bacterial adhesion to epithelium, Biofilm disruption | Staphylococcus aureus and Escherichia coli models [1] |
The NF-κB pathway represents a central mechanism through which this compound exerts anti-inflammatory effects. This compound inhibits lipopolysaccharide-induced NF-κB activation in mouse macrophages, thereby reducing the expression of pro-inflammatory cytokines including tumor necrosis factor-α and interleukin-1β [1]. This inhibition likely occurs through prevention of IκB degradation, limiting NF-κB nuclear translocation and DNA binding. Additionally, this compound modulates neutrophil and eosinophil activation by scavenging reactive oxygen species that would otherwise promote inflammatory signaling.
The NGF/TrkA pathway represents a more recently discovered target of this compound. Molecular docking studies demonstrate that both this compound and MET-1 bind to the TrkA receptor pocket, interacting with residues Glu331, Arg347, His298, and His297. MET-1 can reduce the disulfide bridge between Cys300 and Cys345 of TrkA, while this compound appears to interfere with NGF binding through allosteric mechanisms. Functional assays in human neuroblastoma cells show that this compound (1 mM) inhibits NGF-induced TrkA autophosphorylation by approximately 40% after 24 hours of exposure, indicating direct receptor modulation [2].
The following diagram illustrates this compound's multifaceted anti-inflammatory signaling pathways:
This compound's multi-targeted anti-inflammatory signaling pathways and therapeutic outcomes.
Table 2: Quantitative Effects of this compound and MET-1 in Experimental Models
| Experimental System | Concentration Range | Key Parameters Measured | Results | Citation |
|---|---|---|---|---|
| SARS-CoV-2 infected A549-hACE2 cells | Therapeutic human dosage equivalents | Viral replication (RT-qPCR) | Significant reduction in viral load | [3] |
| RSV infected A549-hACE2 cells | Therapeutic human dosage equivalents | Viral replication (digital droplet PCR) | Significant antiviral effects | [3] |
| H1N1 infected Caco-2 cells | Therapeutic human dosage equivalents | Viral replication (RT-qPCR) | Significant reduction in viral load | [3] |
| SH-SY5Y neuroblastoma cells | 1 mM this compound | TrkA autophosphorylation | ~40% inhibition after 24h | [2] |
| Human neutrophils | Clinically achievable concentrations | Elastase release | Significant inhibition | [1] |
| Bacterial adhesion models | Clinically achievable concentrations | Bacterial adhesion to epithelial cells | Significant reduction for S. aureus and E. coli | [1] |
| ROS scavenging assays | Various in vitro concentrations | H₂O₂ and HOCl scavenging | MET-1 affinity 80% of glutathione | [1] |
The antiviral efficacy of this compound has been demonstrated against multiple respiratory viruses at concentrations consistent with approved therapeutic human dosages. In A549-hACE2 human lung epithelial cells infected with SARS-CoV-2 or respiratory syncytial virus, and in Caco-2 cells infected with influenza A virus, treatment with this compound or MET-1 resulted in significant reduction of viral replication as measured by RT-qPCR and digital droplet PCR. Transcriptome analysis revealed that these effects correlated with stimulation of type I interferon pathways and modulation of inflammasome activation, suggesting immunomodulatory rather than direct virucidal mechanisms [3].
The analgesic potential of this compound through NGF/TrkA pathway interference shows clear concentration-response relationships. In SH-SY5Y human neuroblastoma cells, this compound and MET-1 inhibited NGF-induced TrkA autophosphorylation beginning at low millimolar concentrations, reaching maximal inhibition of approximately 40% at 1 mM after 24 hours of exposure. Molecular docking studies indicated binding energies (ΔGbinding) for this compound and MET-1 that were favorable though less pronounced than for dithiothreitol compounds used as positive controls [2].
Cell Culture Systems:
Viral Infection and Treatment Protocol:
Assessment Methods:
The following diagram illustrates the experimental workflow for evaluating this compound's antiviral effects:
Experimental workflow for evaluating this compound's antiviral and anti-inflammatory effects.
In Silico Methods:
Key Residues Identified: Docking simulations revealed that this compound and MET-1 interact primarily with Glu331, Arg347, His298, and His297 residues in the TrkA binding pocket. MET-1 demonstrated the ability to reduce the disulfide bridge between Cys300 and Cys345, while this compound's blocked thiol groups prevented direct reduction but still allowed binding through alternative interactions [2].
The multifaceted pharmacological profile of this compound supports several promising research and development directions:
Respiratory Viral Infections: Given its demonstrated efficacy against SARS-CoV-2, RSV, and influenza A in vitro, combined with its mucolytic, antioxidant, and anti-inflammatory properties, this compound represents a promising multi-mechanism approach to managing respiratory viral infections. Clinical studies should focus on its potential to reduce disease severity and complications in high-risk populations [3].
Chronic Pain Conditions: The discovery of this compound's TrkA antagonistic activity suggests potential application for pain conditions driven by NGF/TrkA signaling, including osteoarthritis, low-back pain, and neuropathic pain. This represents a novel non-opioid mechanism for pain management that warrants targeted preclinical and clinical investigation [2].
COPD Exacerbation Prophylaxis: The RESTORE study demonstrated that this compound significantly reduces the risk of acute exacerbations of COPD, shortens their duration, and decreases hospitalization rates. This effect was not affected by concomitant inhaled corticosteroid use or blood eosinophil count, suggesting a complementary mechanism to standard therapies [1].
Based on the accumulated mechanistic evidence, several key considerations emerge for future research:
Dosing Strategy: The concentration-dependent effects observed in vitro, particularly for TrkA inhibition (~40% at 1 mM), suggest that optimal dosing for different indications may require careful evaluation. Formulation strategies that enhance bioavailability may be necessary for certain applications [2].
Combination Therapies: this compound's favorable interaction with antibiotics and potential complementary mechanisms with standard anti-inflammatory therapies support its investigation in combination treatment regimens. The antibacterial adhesion effects may particularly enhance antibiotic efficacy in respiratory infections [1].
Biomarker Development: Transcriptomic findings suggest that interferon pathway activation and oxidative stress markers could serve as useful pharmacodynamic biomarkers in clinical trials. Additionally, specific cytokine profiles may help identify patient populations most likely to respond to therapy [3].
This compound represents a compelling example of drug repurposing potential based on progressively elucidated polypharmacology. Originally developed as a mucolytic agent, it demonstrates sophisticated mechanisms targeting oxidative stress, inflammation, viral replication, bacterial adhesion, and pain signaling. The convergence of these activities on multiple interconnected pathways provides a scientific rationale for its clinical efficacy in respiratory conditions and suggests broader therapeutic applications.
| Supporting Study / Model | Key Measured Outcomes | Observed Effect of Erdosteine |
|---|
| LPS-stimulated RAW 264.7 Macrophages [1] (In vitro cell culture) | • IκBα degradation • IKK kinase activity • NF-κB transcriptional activation • IL-6 and IL-1β production | Inhibition Inhibition Inhibition Inhibition | | Molecular Docking Studies [2] (In silico analysis) | • Binding to TrkA receptor (involving residues Glu331, Arg347) • Reduction of TrkA disulfide bridge (Cys300-Cys345) by metabolite Met-1 | Interaction predicted Yes (Met-1) | | NGF-induced TrkA Activation (SH-SY5Y cells) [2] (In vitro cell culture) | • TrkA autophosphorylation (p-TrkA) | ~40% maximal inhibition after 24h exposure to 1 mM this compound |
The following diagram illustrates the primary cellular signaling pathways through which this compound is known to exert its inhibitory effects on NF-κB activation, based on the current evidence.
This compound inhibits NF-κB via multiple mechanisms, including TrkA antagonism and IKK complex inhibition.
The data from various studies converge to build a coherent model of this compound's action. Here is a detailed breakdown of the key experimental findings and methodologies.
For researchers looking to validate or build upon these findings, the core methodologies from the pivotal studies are outlined below.
1. Cell-based Assay for NF-κB Activation (RAW 264.7 Model) [1]
2. Assessing TrkA Pathway Inhibition (SH-SY5Y Model) [2]
3. Molecular Docking Studies (In silico) [2]
The evidence positions this compound as a multi-target agent. Its primary mucolytic and antioxidant effects are well-established, and its anti-inflammatory action via NF-κB inhibition adds another layer to its therapeutic potential [3] [4]. The discovery of its interaction with the NGF/TrkA pathway is particularly significant, as this pathway is a validated target for non-opioid analgesic development [2]. This suggests potential for drug repurposing in pain conditions where NGF and inflammation play a key role.
It is important for research and development professionals to note that many of the mechanistic insights, especially concerning TrkA, are from in vitro and in silico studies. Further in vivo validation and clinical trials are necessary to fully translate these findings into new therapeutic applications.
Erdosteine is a sulfur-containing compound with a unique molecular structure that underpins its diverse pharmacological activities. Chemically identified as 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl acetic acid, this compound contains two blocked sulphydryl groups—one embedded within a thiolactone ring and the other in an aliphatic side chain [1] [2]. This structural configuration is significant because the native compound has limited activity until it undergoes hepatic first-pass metabolism, where the thiolactone ring opens to yield the active metabolite Met-1 (N-thiodiglycolyl-homocysteine) [3] [2]. This metabolic transformation exposes free sulfhydryl groups that become available for pharmacological activity, particularly for mucolytic action through disulfide bridge reduction and antioxidant effects through free radical scavenging [2].
The evolution of understanding regarding this compound's pharmacology has progressed significantly from its initial classification as a mere mucolytic agent. Current research reveals a multimodal pharmacological profile encompassing antioxidant, anti-inflammatory, antimicrobial, antiviral, and recently discovered analgesic properties [4] [3] [5]. This expanded understanding positions this compound as a therapeutic candidate for drug repurposing beyond its traditional applications in respiratory conditions characterized by excessive mucus production. Particularly noteworthy are recent findings demonstrating its interactions with key signaling pathways, including tropomyosin receptor kinase A (TrkA) and innate immune response pathways, which may underlie its potential utility in pain management and viral infections [4] [3].
This compound demonstrates potent antioxidant activity through both direct and indirect mechanisms. The active metabolite Met-1 serves as a source of reducing equivalents via its free sulfhydryl groups, enabling direct scavenging of reactive oxygen species (ROS) [4] [2]. Additionally, this compound contributes to the replenishment of intracellular glutathione (GSH), a critical endogenous antioxidant that is often depleted during oxidative stress conditions [4] [5]. Experimental models have demonstrated this compound's protective effects against various oxidative stress-inducing agents, including doxorubicin, cisplatin, vancomycin, and bleomycin, with documented reduction of lipid peroxidation markers and enhanced antioxidant enzyme activities [2].
The anti-inflammatory mechanisms of this compound involve modulation of key inflammatory signaling pathways. Research indicates that this compound can inhibit NF-κB activation, a master regulator of inflammation, resulting in reduced production of pro-inflammatory cytokines including IL-6, IL-1β, and TNF-α [4] [5]. This effect on cytokine production has implications for mitigating the cytokine storm phenomenon observed in severe viral infections, including COVID-19 [5]. Additionally, this compound has been shown to reduce neutrophil infiltration into inflammatory sites, further limiting tissue damage mediated by neutrophil-derived oxidants and proteases [2].
Table 1: Antioxidant and Anti-inflammatory Effects of this compound
| Mechanism | Experimental Evidence | Observed Effects |
|---|---|---|
| Direct ROS Scavenging | In vitro free radical assays | Neutralization of hydroxyl radicals, superoxide anions |
| Glutathione Modulation | Animal models of oxidative stress | Increased intracellular GSH levels; enhanced antioxidant capacity |
| Lipid Peroxidation Inhibition | Cisplatin-induced nephrotoxicity models | Reduced malondialdehyde (MDA) levels in renal tissue |
| Cytokine Regulation | Cell cultures exposed to inflammatory stimuli | Downregulation of IL-6, IL-1β, TNF-α via NF-κB inhibition |
| Anti-inflammatory Activity | Complete Freund's adjuvant-induced arthritis in rats | Reduced neutrophil infiltration and inflammation markers |
The mucolytic activity of this compound represents its most well-established pharmacological effect. This action is primarily mediated through the cleavage of disulfide bridges in high-molecular-weight glycoproteins that comprise respiratory mucus [2]. By breaking these sulfide bonds, this compound reduces mucus viscosity and enhances tracheobronchial clearance, providing therapeutic benefit in conditions characterized by excessive or thickened respiratory secretions [2]. This mechanism differs from classic mucolytics like N-acetylcysteine, as this compound requires bioactivation to its metabolite Met-1 to express this activity [5].
Beyond its direct effects on mucus rheology, this compound provides comprehensive airway protection through multiple complementary mechanisms. The drug has demonstrated anti-biofilm activity against respiratory pathogens, potentially disrupting established bacterial communities that contribute to chronic infections [3]. Additionally, this compound exhibits modulatory effects on ciliary function, potentially enhancing mucociliary clearance independent of its effects on mucus viscosity [2]. The combination of these activities—mucolytic, antioxidant, anti-inflammatory, and antimicrobial—positions this compound as a multifunctional airway protective agent with potential applications in various respiratory disorders including chronic obstructive pulmonary disease (COPD), asthma, and bronchiectasis [5] [2].
Recent research has revealed significant antiviral properties of this compound against several respiratory viruses. In vitro studies using human lung epithelial cells (A549-hACE2) and colon carcinoma cells (Caco-2) demonstrated that this compound and its active metabolite Met-1 produce substantial reduction in viral replication for SARS-CoV-2, respiratory syncytial virus (RSV), and influenza A virus (H1N1) [3] [6]. These effects were observed at concentrations consistent with approved therapeutic human dosages, suggesting clinical relevance [3].
The antiviral mechanism of this compound appears to involve modulation of innate immune responses rather than direct virucidal effects. Transcriptome analysis of treated cells revealed that this compound stimulates type I interferon pathways and modulates inflammasome activation, enhancing antiviral defense mechanisms [3] [6]. Additionally, this compound's ability to modulate oxidative stress and glutathione pathways may contribute to its antiviral effects by maintaining cellular redox homeostasis, which is often disrupted during viral infections [3] [5]. This is particularly relevant given that respiratory viral infections trigger glutathione depletion, creating a permissive environment for viral replication [5].
Table 2: Antiviral Activity of this compound Against Respiratory Viruses
| Virus | Experimental Model | Key Findings | Proposed Mechanisms |
|---|---|---|---|
| SARS-CoV-2 | A549-hACE2 human lung epithelial cells | Significant reduction in viral replication at therapeutic concentrations | Activation of type I interferon pathways; modulation of inflammasome; oxidative stress regulation |
| RSV | A549-hACE2 human lung epithelial cells | Inhibition of viral replication | Stimulation of innate immune response genes; antioxidant effects |
| Influenza A (H1N1) | Caco-2 human colon carcinoma cells | Reduced viral load | Interferon pathway activation; modulation of glutathione metabolism |
Groundbreaking research has uncovered a novel analgesic mechanism of this compound involving modulation of nerve growth factor (NGF) signaling through its receptor tropomyosin receptor kinase A (TrkA) [4] [7]. This discovery positions this compound as a potential non-opioid analgesic candidate with a unique mechanism of action. In silico studies demonstrate that both this compound and its metabolite Met-1 bind to the TrkA receptor pocket, engaging key residues including Glu331, Arg347, His298, and His297 [4]. Molecular docking simulations further reveal that Met-1 can reduce the disulfide bridge between Cys300 and Cys345 of TrkA, potentially altering receptor conformation [4].
Functional studies in SH-SY5Y human neuroblastoma cells confirm that these molecular interactions translate to inhibition of NGF-induced TrkA activation. This compound and Met-1 interfere with NGF-induced TrkA autophosphorylation, with maximal inhibition of approximately 40% achieved after 24 hours of exposure to 1 mM this compound [4] [7]. This effect demonstrates a concentration-dependent response and leads to a consequent loss of the molecular recognition and spatial reorganization necessary for the induction of the autophosphorylation process [4]. Given the established role of NGF/TrkA signaling in nociception and nociplastic pain, these findings suggest this compound may have therapeutic potential for various pain conditions, including osteoarthritis, low-back pain, and neuropathic pain [4].
The investigation of this compound's interaction with TrkA involved comprehensive computational approaches to characterize binding affinities and molecular interactions. Researchers employed molecular docking simulations to model the interaction of eight ligands with TrkA, including this compound, its metabolite Met-1, and reference compounds such as N-acetylcysteine (NAC) and various forms of dithiothreitol (DTT) [4]. The binding free energy (ΔGbinding) was calculated using the mm-GBSA method (molecular mechanics generalized Born surface area) to quantify interaction strengths [4].
The docking simulations specifically assessed the ability of these compounds to reduce the disulfide bridge between Cys300 and Cys345 of TrkA through covalent docking approaches [4]. Additionally, the ligands were evaluated in the region between TrkA and NGF to determine potential interference with NGF binding [4]. These computational studies revealed that while this compound itself cannot reduce the disulfide bridge due to its blocked thiol groups, its metabolite Met-1 possesses this capability, and both compounds demonstrate affinity for the TrkA binding pocket [4].
The functional impact of this compound on TrkA signaling was validated through cell-based assays measuring receptor autophosphorylation. Researchers utilized SH-SY5Y human neuroblastoma cells, which endogenously express TrkA receptors [4]. The experimental protocol involved pre-treating cells with this compound or Met-1 for varying durations (90 minutes or 24 hours) followed by stimulation with 100 ng/mL NGF for 10 minutes [4].
TrkA activation was quantified through phosphorylation measurements using specific antibodies against phosphorylated tyrosine residues [4]. Concentration-response relationships were established by treating cells with this compound concentrations ranging from 0.1 mM to 10 mM [4]. Parallel experiments assessed cell viability using mitochondrial activity assays (MTT) to ensure observed effects were not attributable to cytotoxicity [4]. This methodology confirmed that this compound inhibits NGF-induced TrkA autophosphorylation in a concentration- and time-dependent manner, with maximal inhibition achieved after 24 hours of exposure [4].
The assessment of this compound's antiviral properties employed rigorous virological methods across multiple respiratory viruses. Studies utilized A549-hACE2 human lung epithelial cells infected with SARS-CoV-2 or RSV, and Caco-2 human colon carcinoma cells infected with influenza A virus (H1N1) [3]. Cells were treated with different concentrations of this compound or Met-1 both before and after viral infection to evaluate prophylactic and therapeutic potential [3].
Viral replication was quantified using real-time quantitative PCR (RT-qPCR) and digital droplet PCR to measure viral load in cell culture supernatants [3]. Additionally, transcriptome analysis via reverse transcription PCR custom-array examined the gene expression of innate immune response signaling pathways and oxidative stress markers [3]. This comprehensive approach demonstrated that this compound activates innate immune responses by stimulating overexpression of type I interferon and inflammasome pathways while modulating oxidative stress through glutathione pathways [3].
The following diagram illustrates the experimental workflow for evaluating this compound's effects on NGF/TrkA signaling and antiviral activity:
Experimental workflow for evaluating this compound's mechanisms of action
Clinical studies support the therapeutic efficacy of this compound in various respiratory conditions. A recent double-blind, non-inferiority trial compared HL-301 (an herbal preparation) with this compound in patients with acute bronchitis not treated with antibiotics [8]. Patients received either HL-301 (300 mg twice daily) or this compound (300 mg three times daily) for seven days [8]. The results demonstrated that both treatments produced significant improvement in Bronchitis Severity Score (BSS), with mean reductions of -4.43 and -4.33 in the HL-301 and this compound groups, respectively [8]. The difference in mean BSS change between groups was 0.11, confirming the non-inferiority of HL-301 to this compound [8].
Additional clinical evidence comes from studies of this compound in COPD management, where its mucolytic and antioxidant properties provide complementary benefits to standard care [5] [2]. The drug's ability to reduce exacerbation frequency and severity in COPD patients may be attributable to its multifaceted effects on mucus clearance, oxidative stress reduction, and potential antiviral activity [5]. During the COVID-19 pandemic, this compound was investigated for potential utility in managing respiratory symptoms, with some reports suggesting improvement in quality of life and respiratory symptoms such as dyspnea in COVID-19 patients discharged to home care [3] [5].
The recent discovery of this compound's TrkA antagonistic activity has opened promising avenues for drug repurposing in pain management [4] [7]. The NGF/TrkA pathway represents a validated target for analgesic therapy, with monoclonal antibodies against NGF demonstrating efficacy in various pain conditions [4]. This compound's mechanism of TrkA inhibition differs from these approaches by targeting the receptor rather than the ligand, potentially offering a novel therapeutic option [4].
Preclinical evidence supports this compound's potential for neuropathic pain treatment. In a rabbit spinal cord injury model, this compound demonstrated neuroprotective effects by improving neurological outcomes, reducing neuronal damage, and decreasing oxidative stress [4] [2]. These findings, combined with its TrkA inhibitory activity, suggest this compound may be particularly relevant for pain conditions with a nociplastic component, such as chronic postoperative pain [4]. The table below summarizes the potential repurposing applications for this compound based on recent research findings:
Table 3: Drug Repurposing Potential of this compound
| Potential Application | Mechanistic Basis | Supporting Evidence |
|---|---|---|
| Neuropathic Pain | TrkA receptor antagonism; NGF signaling inhibition | In silico and in vitro TrkA binding and activation studies; rabbit spinal cord injury model |
| Osteoarthritic Pain | Modulation of NGF/TrkA pathway involved in joint nociception | Analogous mechanism to NGF monoclonal antibodies in clinical development |
| Viral Respiratory Infections | Innate immune activation; interferon pathway stimulation; oxidative stress modulation | In vitro studies with SARS-CoV-2, RSV, and influenza A virus |
| Chronic Inflammatory Pain | Combined antioxidant, anti-inflammatory, and TrkA inhibitory activities | Synergistic multi-target mechanisms addressing peripheral and central sensitization |
This compound demonstrates a favorable safety profile based on clinical trial data and extensive clinical use. In comparative studies, the incidence of adverse events with this compound was generally similar to or lower than active comparators [8]. The most commonly reported adverse events include gastrointestinal disturbances, which are typically mild and self-limiting [8]. In vitro toxicity assessments in SH-SY5Y neuroblastoma cells indicate that this compound and Met-1 exhibit time-dependent and concentration-dependent effects on mitochondrial activity, with no significant toxicity observed at concentrations below 10 mM during 90-minute exposures [4].
The therapeutic index of this compound appears favorable, with effective concentrations for pharmacological activities generally below toxic thresholds [4] [3]. Importantly, antiviral and TrkA-modulating effects are observed at concentrations consistent with approved therapeutic human dosages [4] [3]. The established safety profile of this compound, combined with its novel mechanisms of action, supports its potential for drug repurposing applications, as the risk-benefit ratio is already well-characterized from decades of clinical use for respiratory conditions [8] [2].
This compound represents a multifunctional pharmaceutical agent with a mechanistic profile that extends far beyond its traditional classification as a mucolytic drug. Recent research has revealed novel activities including TrkA receptor modulation for potential analgesic applications and antiviral effects through innate immune pathway activation [4] [3]. These discoveries, combined with its established antioxidant and anti-inflammatory properties, position this compound as a promising candidate for therapeutic repurposing in conditions ranging from neuropathic pain to viral respiratory infections [4] [3] [7].
The molecular mechanisms underlying this compound's activities involve both direct interactions with specific targets (such as TrkA) and broader modulation of cellular signaling pathways (including NF-κB and interferon responses) [4] [3]. The requirement for metabolic activation to the Met-1 metabolite adds a layer of complexity to its pharmacology, as the relative contributions of parent compound and metabolite to its various effects continue to be elucidated [4] [2].
Future research directions should include well-designed clinical trials to validate the promising preclinical findings, particularly in the areas of pain management and antiviral therapy. Additionally, further mechanistic studies are needed to fully characterize this compound's molecular targets and potential interactions with other signaling pathways. The established safety profile of this compound may facilitate its repurposing for new therapeutic indications, potentially offering novel treatment options for conditions with significant unmet medical needs.
Erdosteine is a thiol-based compound classified as a mucolytic agent. Its chemical stability and activation mechanism are central to its function [1] [2].
| Property | Description |
|---|---|
| Chemical Name | 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl acetic acid (IUPAC); N-(carboxymethylthioacetyl)-homocysteine thiolactone [3] [4] [2]. |
| Prodrug Nature | Contains two blocked sulphydryl (-SH) groups: one in an aliphatic side chain (thioether) and another enclosed in a heterocyclic ring (thiolactone) [1] [2]. |
| Activation & Stability | Stable in acidic or dry states. In vivo, in more alkaline environments (e.g., via first-pass liver metabolism), the thiolactone ring opens to form the active metabolite Met-1, exposing a free, pharmacologically active thiol group [1] [2]. |
The diagram below illustrates the activation pathway of this compound and its consequent pharmacological effects.
Researchers have developed several green spectrophotometric and spectrofluorimetric methods to determine this compound stability and concentration in bulk and pharmaceutical forms. The table below summarizes key parameters of these methods [3].
| Method | Principle | Linear Range (μg/mL) | Key Reaction Conditions |
|---|---|---|---|
| Method I (Spectrophotometric) | Oxidation by KMnO₄, measures green manganate product | 1–6 | Strong alkaline (NaOH); room temp for 40 min; measure at 600 nm [3]. |
| Method II (Spectrophotometric) | Oxidation by Ceric Ammonium Sulfate, measures decrease in Ce(IV) absorbance | 0.1–1.0 | Strong acidic (H₂SO₄); 60°C water bath for 40 min; measure at 320 nm [3]. |
| Method III (Spectrofluorimetric) | Oxidation by Ceric Ammonium Sulfate, measures fluorescence of resulting Ce(III) ions | 0.01–0.1 | Strong acidic (H₂SO₄); 60°C water bath for 40 min; measure at λex/λem 255/355 nm [3]. |
| Method IV (Spectrofluorimetric) | Fluorescence quenching of Acriflavine by ERD | 10–100 | Britton-Robinson buffer (pH ~7.0); room temp; measure decrease in Acriflavine fluorescence [3]. |
For clarity, here is a detailed workflow for Method II (Spectrophotometric determination by reaction with ceric ammonium sulfate) [3]:
2.3 × 10⁻³ M ceric ammonium sulfate solution in 10% H₂SO₄. Prepare a 2 M H₂SO₄ solution.100 μg/mL) into a set of 10 mL volumetric flasks to create the calibration curve (0.1–1.0 μg/mL).1.6 mL of ceric ammonium sulfate solution to each flask.0.5 mL of 2 M H₂SO₄ solution.This method quantifies this compound based on the decline in absorbance intensity of yellow Ce(IV) ions as they are reduced by the compound [3].
Erdosteine is a prodrug containing two blocked sulfhydryl groups [1] [2] [3]. Its designed activation occurs via first-pass metabolism in the liver, where the sulfur-containing rings are cleaved to produce its active, free sulfhydryl-containing metabolites [1] [4] [2]. The primary active metabolite is known as Met-I (N-thiodiglycolyl-homocysteine) [1] [5].
The following diagram illustrates the metabolic pathway and the primary sites of action of the active metabolites.
Diagram 1: this compound metabolic activation pathway.
The table below summarizes key pharmacokinetic parameters for this compound and its primary active metabolite, Met-I, after a single 300 mg oral dose in adult volunteers [1] [6].
| Parameter | This compound | Metabolite Met-I |
|---|---|---|
| Time to Peak (T~max~) | 1.18 ± 0.26 hours | 1.48 hours |
| Peak Concentration (C~max~) | 1.26 ± 0.23 µg/mL | 3.46 µg/mL |
| Elimination Half-Life (T~½~) | 1.46 ± 0.60 hours | 1.62 ± 0.59 hours |
| Protein Binding | 64.5% (Range: 50-86%) | Information not specified in sources |
| Key Notes | Rapidly absorbed; concentrations increase dose-dependently. | C~max~ is approximately 4-fold higher than the prodrug; concentrations increase with dose but not proportionally [1]. |
The methodologies from key studies investigating this compound's metabolism and activity are detailed below. These protocols are essential for researchers aiming to replicate or build upon existing findings.
The experimental workflow for these in vitro studies is summarized in the following diagram.
Diagram 2: In vitro experimental workflow for this compound.
This compound is a mucolytic agent with additional antioxidant, anti-inflammatory, and potentially analgesic properties, used in the treatment of various respiratory conditions. Chemically known as 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl acetic acid, this compound contains sulfhydryl groups in its molecular structure that contribute to its pharmacological activity. The drug is rapidly metabolized to its active form, making accurate quantification in biological matrices particularly important for pharmacokinetic studies. Analysis of this compound presents several challenges due to its metabolic transformation, the need for sensitivity to detect low plasma concentrations, and requirement for selectivity to distinguish the parent drug from metabolites and endogenous plasma components.
High-performance liquid chromatography (HPLC) coupled with various detection systems has emerged as the primary analytical approach for this compound quantification in biological samples. This application note comprehensively details validated HPLC methods for this compound determination in human plasma, along with supplementary spectroscopic techniques for pharmaceutical dosage forms. The protocols described herein are suitable for application in clinical pharmacology, bioavailability studies, and therapeutic drug monitoring, providing researchers with robust analytical procedures that comply with current regulatory standards for bioanalytical method validation.
The optimal chromatographic separation of this compound from plasma components and internal standard utilizes a reversed-phase C18 column (150 × 4.6 mm, 5 μm) maintained at ambient temperature. The mobile phase consists of 1 mM ammonium acetate-acetonitrile (80:20, v/v) adjusted to pH 3.2 with formic acid, delivered at a flow rate of 0.3 mL/min. Under these conditions, this compound elutes at approximately 4.2 minutes with excellent peak symmetry and complete resolution from the internal standard (letosteine, retention time ≈ 5.8 minutes). Detection is performed using electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode with multiple reaction monitoring (MRM) of the transition m/z 250 → 204 for this compound and m/z 280 → 160 for the internal standard [1].
Table 1: Chromatographic Conditions for HPLC Analysis of this compound in Plasma
| Parameter | Specification |
|---|---|
| Column | C18 (150 × 4.6 mm, 5 μm) |
| Mobile Phase | 1 mM ammonium acetate:acetonitrile (80:20, v/v) |
| pH | 3.2 (adjusted with formic acid) |
| Flow Rate | 0.3 mL/min |
| Detection | ESI-MS/MS (positive ion mode) |
| MRM Transition | 250 → 204 |
| Retention Time | 4.2 minutes |
| Internal Standard | Letosteine |
| IS MRM Transition | 280 → 160 |
| IS Retention Time | 5.8 minutes |
| Injection Volume | 10 μL |
The sample preparation employs an automated 96-well solid-phase extraction (SPE) system, which enhances reproducibility and throughput while minimizing manual handling errors. The procedure utilizes OASIS HLB extraction cartridges (30 mg sorbent per well) and is automated using either Perkin-Elmer MultiPROBE II HT or TOMTEC Quadra 96 workstations. The specific protocol consists of the following steps:
The HPLC-MS/MS method has been comprehensively validated according to current bioanalytical method validation guidelines. The method demonstrates exceptional sensitivity with a lower limit of quantification (LLOQ) of 0.2 ng/mL, which is sufficient for monitoring this compound concentrations in pharmacokinetic studies. The validation data confirm excellent linearity over the concentration range of 0.2-5000 ng/mL with correlation coefficients (r²) exceeding 0.999. Both intra-day and inter-day accuracy and precision fall within acceptable limits, with relative standard deviation (% RSD) values below 5.26% across all quality control levels [1].
Table 2: Validation Parameters for this compound HPLC-MS/MS Assay
| Validation Parameter | Result |
|---|---|
| Linear Range | 0.2-5000 ng/mL |
| Correlation Coefficient (r²) | >0.999 |
| LLOQ | 0.2 ng/mL |
| Intra-day Accuracy | 99.6-105.0% |
| Intra-day Precision (% RSD) | <4.76% |
| Inter-day Accuracy | 95.0-100.5% |
| Inter-day Precision (% RSD) | <5.26% |
| Extraction Recovery | >85% |
| Carry-over | <20% of LLOQ |
The following workflow illustrates the complete analytical procedure for this compound determination in plasma samples:
Several spectrophotometric methods have been developed for the determination of this compound in pharmaceutical dosage forms, offering simplified instrumentation requirements while maintaining adequate accuracy and precision. These methods typically exploit this compound's chemical reactivity through charge-transfer complex formation or oxidation-reduction reactions. Two particularly robust methods utilizing chloranil (CA) and 7,7,8,8-tetracyanoquinodimethane (TCNQ) as complexing agents demonstrate excellent performance characteristics for quality control applications [2].
The TCNQ method involves reacting this compound with TCNQ reagent in acetonitrile, followed by heating at 80°C for 5 minutes. The resulting charge-transfer complex exhibits maximum absorption at 843 nm, with Beer's law obedience in the concentration range of 20-600 μg/mL. The CA method forms a colored complex measurable at 454 nm without heating requirements, showing linearity between 10-500 μg/mL. Both methods have been successfully validated according to ICH guidelines and applied to commercial capsule formulations with recovery rates exceeding 99% [2].
For enhanced sensitivity in this compound determination, spectrofluorimetric methods provide superior detection limits compared to spectrophotometric approaches. One recently developed method exploits the reaction between this compound and ceric ammonium sulfate in acidic medium, resulting in the reduction of Ce⁴⁺ to fluorescent Ce³⁺ ions. The fluorescence intensity is measured at excitation and emission wavelengths of 255 nm and 355 nm, respectively, achieving a remarkably low detection limit of 0.0027 μg/mL [3].
Another innovative fluorimetric approach utilizes the fluorescence quenching of acriflavine by this compound. The method involves mixing this compound with acriflavine solution in Britton-Robinson buffer (pH 7.0), resulting in a proportional decrease in acriflavine's native fluorescence (λex/λem = 260/500 nm). This approach demonstrates linearity over the concentration range of 10-100 μg/mL with a detection limit of 3.2 μg/mL. A significant advantage of this method is its execution in aqueous media, eliminating the need for organic solvents and aligning with green analytical chemistry principles [3].
Table 3: Alternative Analytical Methods for this compound Determination
| Method | Principle | Linear Range | LOD | Application |
|---|---|---|---|---|
| TCNQ Spectrophotometric | Charge-transfer complex | 20-600 μg/mL | - | Pharmaceutical formulations |
| CA Spectrophotometric | Charge-transfer complex | 10-500 μg/mL | - | Pharmaceutical formulations |
| Cerium Spectrofluorimetric | Oxidation-reduction | 0.01-0.1 μg/mL | 0.0027 μg/mL | Bulk drug, formulations |
| Acriflavine Spectrofluorimetric | Fluorescence quenching | 10-100 μg/mL | 3.2 μg/mL | Bulk drug, formulations |
| KMnO4 Spectrophotometric | Oxidation-reduction | 1-6 μg/mL | 0.179 μg/mL | Bulk drug, formulations |
The validated HPLC-MS/MS method for this compound determination in plasma has been successfully applied to clinical pharmacokinetic studies, enabling the characterization of absorption, distribution, metabolism, and excretion profiles in human subjects. The high sensitivity of the method (LLOQ = 0.2 ng/mL) permits accurate quantification of this compound even at low terminal elimination phase concentrations, essential for reliable calculation of pharmacokinetic parameters such as half-life, clearance, and volume of distribution [1].
The automated 96-well SPE format significantly enhances sample processing efficiency, enabling the analysis of over 200 samples per day. This high throughput capacity is particularly advantageous for clinical studies with dense sampling schedules or large subject cohorts. The method's robustness has been demonstrated through successful application in complete pharmacokinetic studies, where it maintained consistent performance throughout extended analytical runs [1].
The analytical methods detailed in this application note provide comprehensive solutions for this compound quantification across various matrices and applications. The HPLC-MS/MS method with automated 96-well SPE represents a state-of-the-art approach for sensitive and selective determination of this compound in human plasma, ideally suited for pharmacokinetic studies and therapeutic drug monitoring. For pharmaceutical quality control applications, the described spectrophotometric and spectrofluorimetric methods offer practical alternatives with simpler instrumentation requirements while maintaining adequate accuracy and precision.
The following diagram illustrates the relationship between different analytical techniques and their appropriate applications in this compound analysis:
Introduction Erdosteine (ERD) is a mucolytic and antioxidant drug used in the treatment of bronchitis. The development of green analytical methods for its quantification is a priority to reduce environmental impact. These notes detail two novel, sensitive, and eco-friendly spectrofluorimetric methods for the determination of ERD in bulk and pharmaceutical dosage forms, developed and validated as per ICH guidelines [1].
Summary of Analytical Methods The following table summarizes the key characteristics of the two fluorimetric methods, which are superior to a previously reported HPLC approach in terms of simplicity and greenness [1] [2].
| Method Parameter | Method III: Oxidation with Ceric Ammonium Sulfate | Method IV: Fluorescence Quenching with Acriflavine | Historical HPLC Method [2] |
|---|---|---|---|
| Principle | Oxidation & Reduction | Fluorescence Quenching | Chiral Derivatization & HPLC |
| Analyte Measured | Fluorescence of Cerium (III) ions | Decrease in Acriflavine fluorescence | Fluorescence of Diastereomeric Derivatives |
| λex/λem (nm) | 255 / 355 | Not Specified | Not Fully Specified |
| Linear Range (μg/mL) | 0.01 – 0.1 | 10 – 100 | For Metabolite M1 Enantiomers |
| LOD (μg/mL) | 0.0027 | 3.2 | Higher (Requires complex sample prep) |
| Key Advantage | High Sensitivity | Wider Linear Range | Chiral Resolution |
Experimental Protocols
Method III: Fluorimetric Determination via Oxidation with Ceric Ammonium Sulfate This method is based on the oxidation of ERD by ceric ammonium sulfate in an acidic medium, leading to the formation of fluorescent cerous (Ce(III)) ions [1].
Reagents: Ceric ammonium sulfate solution (2.3 × 10⁻³ M in 10% H₂SO₄), Sulfuric acid solution (2 M), Deionized water.
Instrumentation: Fluorescence spectrophotometer equipped with a 150-W xenon lamp and 1-cm quartz cells.
Procedure:
1.6 mL of ceric ammonium sulfate solution into a 10-mL volumetric flask.0.5 mL of 2 M H₂SO₄ solution.10 μg/mL stock) to achieve a final concentration within the range of 0.01–0.1 μg/mL.60 °C for 40 minutes. Ensure the flasks are closed during heating.λex/λem = 255/355 nm against a reagent blank.Sample Preparation: For pharmaceutical capsules (e.g., Erdolytic 300 mg), an accurately weighed powder equivalent to 25 mg of ERD is dissolved in deionized water, sonicated for 15 minutes, and diluted to 25 mL to create a 1000 μg/mL stock solution. This is then serially diluted with deionized water to obtain a 10 μg/mL working standard solution [1].
Method IV: Fluorimetric Determination via Quenching of Acriflavine This method leverages the ability of ERD to quantitatively quench the native fluorescence of acriflavine at a suitable pH [1].
Reagents: Acriflavine aqueous solution (2 × 10⁻⁵ mol/L), Britton–Robinson buffer (0.04 M, pH 7.0), Deionized water.
Instrumentation: Fluorescence spectrophotometer.
Procedure:
1000 μg/mL stock) into a series of 10-mL volumetric flasks to cover the concentration range of 10–100 μg/mL.1.0 mL of Britton–Robinson buffer (pH 7.0).1.0 mL of acriflavine solution.Sample Preparation: The 1000 μg/mL stock solution from the capsule extract is used directly, with aliquots taken for the quenching assay [1].
The diagrams below, generated using Graphviz DOT language, illustrate the logical workflow and chemical principles of the described methods.
Diagram 1: Experimental Workflow for this compound Fluorimetric Analysis
This flowchart outlines the procedural steps for both fluorimetric methods.
Diagram 2: Conceptual Basis of Fluorimetric Methods
This diagram conceptualizes the underlying chemical principles for each detection method.
The presented fluorimetric methods provide viable alternatives for ERD quantification. Method III is notable for its exceptional sensitivity, while Method IV offers a broader linear range suitable for higher concentrations. Both methods eliminate the need for tedious extraction or harmful organic solvents, aligning with the principles of green analytical chemistry. Their successful application in commercial capsule analysis confirms their practicality for routine use in quality control laboratories [1].
1. Introduction Erdosteine (ERD) is a mucolytic and antioxidant drug used for treating respiratory diseases. Its chemical structure lacks a strong chromophore or fluorophore, making direct UV or fluorescence detection in biological matrices challenging due to low sensitivity and potential interference. Precolumn derivatization is a powerful technique to overcome this by attaching a fluorescent tag to the molecule, enabling its sensitive and selective quantification in complex samples like human plasma. This note details two established precolumn derivatization protocols for ERD.
2. Summary of Derivatization Methods The table below summarizes two key derivatization methods developed for this compound.
| Method Attribute | Method 1: UFLC with BrMmC [1] | Method 2: HPLC with DBD-APy [2] |
|---|---|---|
| Derivatization Reagent | 4-Bromomethyl-7-methoxycoumarin (BrMmC) | R-(−)-DBD-APy (Chiral reagent) |
| Catalyst | Dibenzo-18-crown-6-ether | Not specified |
| Detection | Fluorimetric (λex 325 nm, λem 390 nm) | Fluorescence |
| Primary Application | Pharmacokinetic studies in human plasma | Chiral separation of ERD & its metabolite M1 in rat plasma |
| Key Advantage | Ultrafast, sensitive, validated for bioavailability | Enables enantiomeric resolution of active metabolites |
3. Detailed Experimental Protocols
3.1. Protocol 1: UFLC with Fluorimetric Detection using BrMmC [1]
This method involves derivatizing ERD with BrMmC to form a highly fluorescent compound, suitable for monitoring drug levels in plasma.
3.1.1. Derivatization Procedure:
3.1.2. Chromatographic Conditions:
3.2. Protocol 2: HPLC for Chiral Metabolite using DBD-APy [2]
This method uses a chiral derivatizing reagent to resolve and quantify the enantiomers of ERD's active metabolite (M1), which is crucial as the S-(−) enantiomer is more therapeutically active.
The following diagram illustrates the logical decision-making process described in the protocol for the chiral separation of metabolite M1 [2].
4. Method Comparison and Selection Guide
The table below provides a quantitative comparison of the two methods based on the retrieved literature to help you select the most appropriate one.
| Parameter | Method 1: BrMmC Derivatization [1] | Method 2: DBD-APy Derivatization [2] |
|---|---|---|
| Analysis Target | This compound (parent drug) | Metabolite M1 enantiomers |
| Linearity Range | 0.2 - 3.0 μg/mL | Information not specified in search results |
| LOD / LOQ | 0.015 μg/mL / 0.05 μg/mL | Information not specified in search results |
| Accuracy (Recovery) | 87.33% | Information not specified in search results |
| Precision (RSD) | < 4.4% | Information not specified in search results |
| Mobile Phase | Methanol:acetonitrile:water (30:30:40, v/v/v) | Information not specified in search results |
| Flow Rate | 0.5 mL/min | Information not specified in search results |
| Key Application | Pharmacokinetics of ERD in human plasma | Chiral determination of M1 in rat plasma |
The following diagram outlines the general workflow for the precolumn derivatization and analysis of this compound, integrating steps from the described protocols [1] [2].
5. Conclusion Precolumn derivatization is essential for the sensitive and selective analysis of this compound and its metabolites in biological fluids. The choice of method depends on the research objective:
Bacterial biofilms represent a significant clinical challenge in therapeutic interventions, exhibiting 10-1000 times greater resistance to conventional antibiotics compared to their planktonic counterparts. These structured microbial communities embed themselves within a protective extracellular polymeric substance (EPS) matrix, forming physical barriers that impede antibiotic penetration and promote persistent infections. Approximately 80% of human microbial infections are biofilm-related, encompassing conditions from chronic airway diseases in COPD patients to medical device-associated infections. This compound, a mucoactive agent with multiple pharmacodynamic properties, has emerged as a promising adjunctive therapy for biofilm disruption through its unique dual thiol-group chemical structure that becomes pharmacologically active after metabolic transformation [1] [2].
The therapeutic challenge of biofilms extends beyond mere physical protection, involving complex physiological adaptations in biofilm-resident bacteria including altered metabolism, heterogeneous subpopulations, and induction of stress response pathways. Conventional antibiotics typically require concentrations 100-1000 times higher than their minimum inhibitory concentration (MIC) to eradicate biofilm-embedded bacteria, often reaching levels that pose significant toxicity concerns in clinical settings. This compound's metabolite, Met I (±)-N-(2-carboxymethylthioacetyl)homocysteine, addresses this challenge through multiple mechanisms: disruption of the EPS matrix via mucolytic activity, potential interference with bacterial adhesion through stereochemical conformational changes in pilin molecules, and enhancement of antibiotic penetration into the biofilm architecture [3] [4] [1].
The antibiofilm efficacy of this compound has been quantitatively demonstrated across multiple experimental models, with particular emphasis on its concentration-dependent enhancement of conventional antibiotics. Research indicates that this compound alone does not significantly reduce bacterial viability within biofilms but substantially potentiates antibiotic activity when used in combination. The following tables summarize key experimental findings from recent investigations.
Table 1. This compound Enhancement of Antibiotic Efficacy Against MRSA Biofilms
| Biofilm Age | Antibiotic | This compound Concentration | Reduction in Biofilm Mass | Reduction in Bacterial Viability |
|---|---|---|---|---|
| 6-hour (young) | Vancomycin | 2 mg/L | 25% | 30% |
| 6-hour (young) | Vancomycin | 5 mg/L | 45% | 55% |
| 6-hour (young) | Vancomycin | 10 mg/L | 70% | 75% |
| 6-hour (young) | Linezolid | 2 mg/L | 20% | 25% |
| 6-hour (young) | Linezolid | 5 mg/L | 40% | 50% |
| 6-hour (young) | Linezolid | 10 mg/L | 65% | 70% |
| 24-hour (mature) | Vancomycin | 2 mg/L | 15% | 20% |
| 24-hour (mature) | Vancomycin | 5 mg/L | 35% | 45% |
| 24-hour (mature) | Vancomycin | 10 mg/L | 60% | 65% |
| 24-hour (mature) | Linezolid | 10 mg/L | 55% | 60% |
Table 2. This compound Enhancement of Antibiotic Efficacy Against MSSA Biofilms
| Biofilm Age | Antibiotic | This compound Concentration | Reduction in Biofilm Mass | Reduction in Bacterial Viability |
|---|---|---|---|---|
| 6-hour (young) | Amoxicillin/Clavulanate | 2 mg/L | 30% | 35% |
| 6-hour (young) | Amoxicillin/Clavulanate | 5 mg/L | 50% | 60% |
| 6-hour (young) | Amoxicillin/Clavulanate | 10 mg/L | 75% | 80% |
| 6-hour (young) | Levofloxacin | 10 mg/L | 70% | 75% |
| 24-hour (mature) | Amoxicillin/Clavulanate | 10 mg/L | 65% | 70% |
| 24-hour (mature) | Levofloxacin | 10 mg/L | 60% | 65% |
Table 3. Effects of this compound Metabolite (Met I) on MRSA Biofilm Physiology
| Met I Concentration | Increase in Biofilm-Dwelling Cells | Reduction in ROS Content | Proteomic Alterations | Virulence Protein Expression |
|---|---|---|---|---|
| 2 mg/L | 2-3 orders of magnitude | 87% | 30% of total proteins | Downregulated |
| 5 mg/L | 2-3 orders of magnitude | >87% | 65% of total proteins | Downregulated |
The data demonstrate several key trends: this compound produces concentration-dependent enhancement of antibiotic efficacy against both young and mature biofilms, with more pronounced effects observed in younger (6-hour) biofilms compared to mature (24-hour) communities. Notably, the combination therapy results in significantly greater reduction in both biofilm mass and bacterial viability compared to antibiotic monotherapy. Interestingly, while Met I treatment increased biofilm-dwelling cell numbers, it simultaneously reduced reactive oxygen species (ROS) content and downregulated virulence-associated proteins, suggesting a paradoxical effect where treated cells may exist in greater numbers but exhibit reduced pathogenicity [5] [3] [4].
3.1.1 Bacterial Strain Preparation
Begin by resuscitating frozen stock cultures of methicillin-resistant *Staphylococcus aureus* (MRSA) strains (e.g., ATCC 43300, ATCC 33591, or 98825 TX) and methicillin-susceptible *S. aureus* (MSSA) strains (e.g., ATCC 25923) from -80°C storage. Use Tryptic Soy Broth (TSB) supplemented with 0.25% glucose and 0.5% NaCl for initial culture. Incubate overnight at 37°C with constant shaking at 180 rpm to achieve mid-logarithmic phase growth (approximately 10^7 CFU/mL) [5] [3] [4].
Adjust bacterial suspensions to an optical density (OD600) of 0.1 in fresh TSB, corresponding to approximately 10^8 CFU/mL. For biofilm cultivation in 96-well plates, add 200 μL of standardized bacterial suspension to each well. For CDC biofilm reactor studies, inoculate 400 mL of sterile TSB with 1 mL of diluted pre-washed overnight culture to achieve 10^7 cells of each MRSA strain [3] [4].
3.1.2 Biofilm Growth Conditions
For young biofilm formation: Incubate inoculated 96-well plates for 6 hours at 30°C without shaking to allow initial adhesion and early biofilm development.
For mature biofilm formation: Incubate inoculated 96-well plates for 24 hours at 30°C without shaking to establish structured, mature biofilms with well-developed EPS matrix.
For CDC reactor biofilms: After a 24-hour adhesion phase at 37°C with continuous stirring, initiate dynamic flow conditions by pumping sterile 5% TSB broth into the reactor at 8.3 mL/min for 48 hours. Collect polycarbonate coupons for analysis after total 72-hour incubation period [3].
3.1.3 this compound and Antibiotic Preparation
Prepare this compound stock solution by dissolving in appropriate solvent (DMSO or distilled water) followed by sterilization through 0.22 μm filtration. Create working concentrations of 2 mg/L, 5 mg/L, and 10 mg/L in bacterial growth medium. Note that this compound is a prodrug metabolized to active Met I; for precise control, the active metabolite may be used directly in in vitro systems [5] [4] [1].
Prepare antibiotic stock solutions according to CLSI guidelines. Create serial dilutions in bacterial growth medium ranging from 0 to 200 times the predetermined MIC values for each antibiotic against specific bacterial strains. Common antibiotics include vancomycin and linezolid for MRSA; amoxicillin/clavulanate and levofloxacin for MSSA [5] [4].
3.2.1 Combination Therapy Application
3.2.2 Biofilm Mass Quantification (Crystal Violet Assay)
After treatment incubation, carefully aspirate medium and gently wash biofilms twice with phosphate-buffered saline (PBS) to remove non-adherent cells. Fix biofilms with 200 μL of 99% methanol per well for 15 minutes. Discard methanol and air-dry plates.
Stain fixed biofilms with 200 μL of 0.1% crystal violet solution per well for 20 minutes at room temperature. Gently wash plates under running tap water until no residual stain appears in wash solution. Elute bound crystal violet with 200 μL of 33% glacial acetic acid per well with shaking for 30 minutes.
Measure absorbance of eluted crystal violet at 570-595 nm using a microplate reader. Normalize values to untreated control biofilms to calculate percentage reduction in biofilm mass [5] [4].
3.2.3 Bacterial Viability Assessment (Resazurin Reduction Assay)
After treatment, carefully aspirate medium and add 200 μL of PBS containing 44 μM resazurin sodium salt to each well. Incubate plates for 60-120 minutes at 37°C protected from light.
Measure fluorescence at excitation 530-570 nm/emission 580-620 nm using a microplate reader. The reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) is proportional to metabolic activity within the biofilm. Normalize values to untreated controls to calculate percentage reduction in bacterial viability [5].
3.2.4 Colony Forming Unit Enumeration
For CDC reactor-grown biofilms, aseptically remove polycarbonate coupons and place in 2 mL of PBS. Dislodge biofilm cells using 30 seconds vortex mixing followed by 2 minutes sonication in a water bath sonicator (e.g., Branson 3510), then additional 30 seconds vortex mixing.
Prepare serial dilutions of the resulting cell suspensions in PBS and plate on Tryptic Soy Agar (TSA). Incubate plates overnight at 37°C and enumerate CFU to determine viable cell counts [3].
Diagram Title: this compound Biofilm Disruption Experimental Workflow
Diagram Title: this compound Mechanism of Biofilm Disruption
Antibiotic Potentiation Studies: this compound at 5-10 mg/L significantly enhances the efficacy of conventional antibiotics against both methicillin-sensitive and methicillin-resistant staphylococcal biofilms. Researchers can employ this protocol to evaluate combination therapies for resistant biofilm infections, potentially revitalizing antibiotics with reduced efficacy against biofilm-associated infections [5] [4].
Biofilm Matrix Disruption Research: The mucolytic properties of this compound's active metabolite directly target the EPS matrix integrity. Investigators can utilize this system to study EPS composition changes, matrix permeability alterations, and mechanical stability of biofilms following thiol-based drug treatment [3] [1].
Virulence Modulation Studies: Paradoxically, while this compound metabolite treatment may increase biofilm-dwelling cell numbers, it simultaneously downregulates virulence factor expression. This model enables research into the dissociation between bacterial load and pathogenicity, with potential applications for anti-virulence therapeutic strategies [3].
Metabolite Activity Distinction: this compound is a prodrug requiring metabolic activation to Met I. For in vitro systems where hepatic metabolism is absent, consider using the active metabolite directly to ensure consistent results and eliminate potential variability in metabolic conversion [3] [1].
Biofilm Age Considerations: Mature (24-hour) biofilms demonstrate significantly greater resistance to antimicrobial interventions compared to young (6-hour) biofilms. Researchers should include both developmental stages to fully evaluate therapeutic efficacy across clinically relevant biofilm maturation states [5] [4].
Combination Ratio Optimization: The enhancing effect of this compound is concentration-dependent up to 10 mg/L. Investigators should perform preliminary range-finding experiments to determine optimal antibiotic-to-erdosteine ratios for specific bacterial strains and antibiotic classes [5] [4] [2].
This compound represents a promising adjunctive therapeutic approach for addressing the significant clinical challenge of biofilm-mediated infections. The detailed protocols outlined herein provide researchers with robust methodology for evaluating this compound's biofilm-disrupting properties, particularly its ability to potentiate conventional antibiotics in a concentration-dependent manner. The combination of this compound with standard antibiotics results in significantly greater reduction in both biofilm mass and bacterial viability compared to antibiotic monotherapy, with effects more pronounced in young biofilms but still clinically relevant in mature communities. The multifaceted mechanism of action—encompassing mucolytic activity, enhanced antibiotic penetration, anti-adhesion effects, and antioxidant properties—distinguishes this compound from conventional antimicrobial agents and supports its continued investigation as a therapeutic adjunct for biofilm-related infections. Further research should focus on extending these findings to in vivo models and expanding the assessment to include additional bacterial pathogens with clinical relevance to chronic infections.
Erdosteine is a multifunctional mucoactive agent with a unique molecular structure that exhibits polypharmacy properties beyond conventional mucolytic action. Characterized by two blocked sulfur atoms—one in an aliphatic side chain and another enclosed in a heterocyclic thiolactone ring—this compound acts as a prodrug that requires metabolic activation to release its active metabolite, Met I, which contains a free thiol group [1] [2]. This structural configuration provides distinct advantages over other thiol-based mucolytics, as both thiol groups remain protected until systemic exposure, preventing premature inactivation and unwanted interactions in the gastrointestinal tract [1]. The multi-mechanistic profile of this compound encompasses mucolytic, antioxidant, anti-inflammatory, and anti-adhesive properties, positioning it as a valuable adjunct in the management of respiratory infections, particularly when combined with antibiotic therapy [3] [4].
The pharmacological synergy between this compound and antibiotics emerges from three primary mechanisms of action. First, through its potent mucolytic activity, this compound breaks disulfide bonds in mucin polymers, reducing sputum viscosity and elasticity, thereby enhancing antibiotic penetration into bronchial secretions and bacterial biofilms [1] [5]. Second, this compound demonstrates significant anti-biofilm properties, disrupting the extracellular polymeric substance matrix that protects bacteria from antimicrobial agents [6]. Third, its anti-inflammatory and antioxidant activities modulate the host inflammatory response, potentially reducing tissue damage and creating a less favorable environment for bacterial persistence [1] [2]. These complementary mechanisms address both pathogen-related and host-related factors in respiratory infections, explaining the clinical observation that this compound not only avoids interference with antibiotic efficacy but actually potentiates their therapeutic effects across multiple antibiotic classes [3] [1].
Table 1: Clinical Evidence Supporting this compound-Antibiotic Synergy
| Antibiotic Class | Specific Antibiotic | Study Design | Key Findings | Reference |
|---|---|---|---|---|
| β-lactam | Amoxicillin | Double-blind, placebo-controlled (24 patients with acute bronchitis) | Significantly increased sputum amoxicillin concentrations; faster reduction in sputum viscosity and body temperature; accelerated sputum sterilization | [7] |
| β-lactam | Amoxicillin | Double-blind clinical trial (chronic bronchitis patients) | Accelerated clinical improvement; enhanced safety profile compared to antibiotic alone | [1] |
| Fluoroquinolone | Ciprofloxacin | Randomized double-blind trial (chronic bronchitis patients) | Significant improvement in sputum appearance/viscosity, cough, dyspnea; enhanced therapeutic outcomes | [1] |
| Sulfonamide | Co-trimoxazole | Clinical trial (hypersecretive infectious bronchitis) | Improved bronchial secretion clearance; promoted airway patency recovery | [1] |
| Multiple classes | Various | RESTORE post-hoc analysis (GOLD 2 COPD patients) | Fewer exacerbations requiring antibiotics; reduced antibiotic treatment episodes (71.4% vs 85.8% placebo, p<0.001) | [8] |
Table 2: In Vitro and Mechanistic Studies of this compound-Antibiotic Interactions
| Study Focus | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Biofilm enhancement | MRSA/MSSA biofilms (6-hr and 24-hr) | Concentration-dependent reduction in biofilm mass and viability with vancomycin, linezolid, amoxicillin/clavulanate, levofloxacin; significantly enhanced effect with this compound (2-10 mg/L) | [6] |
| Anti-adhesive effects | In vitro bacterial models | Potentiation of ciprofloxacin and clarithromycin anti-adhesive properties; stereo-chemical changes reducing bacterial adhesion to host cells | [1] |
| Anti-inflammatory mechanisms | LPS-stimulated macrophages (RAW 264.7) | Inhibition of NF-κB activation; reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) | [1] [2] |
| Antioxidant effects | COPD patients (smokers) | Significant reduction in serum ROS, chemotactic cytokines; decreased sputum 8-isoprostane (lipid peroxidation marker) | [5] |
| Mucus rheology | COPD patients with exacerbation | Significant reduction in sputum viscosity and elasticity at day 3 and end of treatment | [5] |
Objective: To evaluate the effect of this compound on antibiotic efficacy against Staphylococcus aureus biofilms. This protocol adapts methodology from published investigations demonstrating this compound's ability to enhance antibiotic penetration and efficacy against bacterial biofilms [6].
Materials and Reagents:
Procedure:
Biofilm Formation:
Treatment Application:
Incubation and Assessment:
Data Analysis:
Objective: To measure the effect of this compound on antibiotic concentrations in sputum samples from patients with respiratory infections. This protocol is based on clinical methodology that demonstrated enhanced antibiotic penetration with this compound co-administration [7] [5].
Materials and Reagents:
Procedure:
Study Design:
Sample Collection:
Sample Processing:
Analytical Measurement:
Data Analysis:
The accumulated evidence from both clinical and preclinical studies demonstrates that This compound exerts significant adjuvant effects when combined with antibiotic therapy for respiratory infections. The multimodal mechanism of action—encompassing mucolytic, anti-biofilm, anti-inflammatory, and anti-adhesive properties—provides a compelling pharmacological rationale for these synergistic effects [3] [1] [4]. Particularly noteworthy is this compound's ability to enhance antibiotic efficacy against bacterial biofilms, which represent a significant challenge in the treatment of chronic respiratory infections due to their inherent resistance to antimicrobial agents [6]. The biofilm disruption capability of this compound, combined with its ability to improve antibiotic penetration into bronchial secretions, addresses two critical barriers to effective treatment of respiratory infections [6] [7].
From a clinical perspective, the RESTORE study and related investigations provide robust evidence that this compound adjunct therapy translates to meaningful patient benefits, including reduced exacerbation frequency, shorter illness duration, and decreased requirement for antibiotic and corticosteroid treatments in COPD patients [8] [9]. These findings are particularly relevant in the context of antimicrobial stewardship, as any strategy that enhances the effectiveness of existing antibiotics could help address the growing threat of antimicrobial resistance. The consistent observation that this compound improves health-related quality of life and patient-reported outcomes further strengthens the case for its inclusion in comprehensive respiratory infection management protocols [8] [4].
Future research should focus on elucidating the molecular mechanisms underlying this compound's anti-biofilm properties, particularly its interaction with the extracellular polymeric substance matrix of biofilms. Additionally, clinical studies exploring the differential effects of this compound across various respiratory pathogens and specific patient populations would help refine patient selection criteria. The potential application of this compound as an adjuvant in other biofilm-related infections beyond the respiratory tract also warrants investigation, as the fundamental mechanisms involved may have broader therapeutic relevance.
Erdosteine is a multimodal mucoactive agent with demonstrated efficacy in reducing and shortening exacerbations in Chronic Obstructive Pulmonary Disease (COPD), particularly in patients with moderate airflow limitation. This comprehensive analysis synthesizes evidence from randomized controlled trials (RCTs), real-world studies, and mechanistic investigations to provide clinical researchers and drug development professionals with robust trial design frameworks and methodological protocols. The accumulated evidence positions this compound as a valuable adjunct therapy to standard COPD maintenance treatment, with recent studies revealing potential novel mechanisms of action that may expand its therapeutic applications.
Key efficacy findings from major clinical studies demonstrate this compound's consistent benefits across multiple patient populations and study designs. The table below summarizes quantitative outcomes from pivotal clinical investigations:
Table 1: Key Efficacy Outcomes of this compound in Major COPD Clinical Studies
| Study | Design | Population | Exacerbation Rate Reduction | Exacerbation Duration Reduction | Other Significant Benefits |
|---|---|---|---|---|---|
| RESTORE (Overall) [1] | 12-month RCT | 467 patients with GOLD II/III COPD | 19.4% overall (p=0.01); 57.1% for mild exacerbations (p=0.002) | 24.6% overall (p=0.023) | Improved subjective severity scores (p=0.022); reduced reliever medication (p<0.001) |
| RESTORE (Moderate COPD Subgroup) [2] | Post-hoc analysis | 254 patients with GOLD 2 COPD | 47% overall (p=0.003); 58.3% for mild exacerbations (p=0.001) | 26% overall (p=0.022) | Time to first exacerbation prolonged by 7.7% (p<0.001); exacerbation-free time increased by 51 days (p<0.001) |
| Czech Real-World Study [3] | 5-year prospective observational | 452 patients with FEV1 ≤60% predicted | Significant reduction in all exacerbations over 5 years (p=0.026 to p=0.002) | Not reported | Effects independent of ICS use; more pronounced in patients with cough or severe COPD |
Additional clinical benefits observed in these studies include reduced antibiotic usage (71.4% vs 85.8% requiring antibiotics in moderate-to-severe exacerbations, p<0.001) and decreased systemic corticosteroid treatment duration (11.4 vs 13.3 days, p=0.043) among this compound-treated GOLD 2 patients [4]. Health-related quality of life measures, particularly St. George's Respiratory Questionnaire (SGRQ) scores and subjective disease severity assessments, showed significant improvements in this compound-treated patients with moderate COPD who experienced exacerbations [4].
The RESTORE study (NCT01032304) serves as the benchmark RCT design for evaluating this compound efficacy in COPD [2] [1]. This phase III multinational trial employed a randomized, double-blind, placebo-controlled design conducted across 47 hospital-based pulmonary clinics in 10 European countries. The methodology can be decomposed into specific procedural components:
Patient Population: The trial enrolled outpatients aged 40-80 years, current or ex-smokers (≥10 pack-years) with moderate-to-severe COPD (GOLD 2007 stage II/III), defined as post-bronchodilator FEV1 30-79% predicted and FEV1/FVC <0.70. Critical inclusion criteria required ≥2 acute COPD exacerbations requiring medical intervention in the previous 12 months, but no exacerbations in the preceding 2 months, and stable therapeutic regimen for ≥8 weeks prior to inclusion [1].
Randomization and Stratification: Patients were randomized 1:1 to this compound 300 mg twice daily or matching placebo, with stratification according to concomitant inhaled corticosteroid (ICS) use to avoid treatment group imbalance. An independent statistician generated randomization sequences using a pseudo-random number generator, with series of four patients for each stratum assigned to study sites to achieve balanced allocation within centers [1].
Study Intervention and Duration: Following a 2-week run-in period with usual COPD therapy alone, patients received this compound or placebo as an add-on to usual maintenance therapy for 12 months. This duration was selected to avoid bias from seasonal variability in exacerbation frequency. Clinical assessments occurred at baseline, 1, 3, 6, 9, and 12 months [2] [1].
Blinding Procedures: Identical capsules containing either this compound or placebo were manufactured and packaged to maintain the blind. Investigators and site personnel were prevented from knowing the allocation sequence, with unmasking only permitted for compelling clinical reasons [1].
The following workflow diagram illustrates the RESTORE trial design:
The Czech Multicenter Research Database of COPD (CMRDC) study provides a robust protocol for real-world evidence generation [3]. This prospective, observational, multicenter study employed distinct methodological approaches:
Patient Population and Follow-up: 452 adult patients with post-bronchodilator FEV1 ≤60% predicted were followed for 5 years, with assessments every 6 months. Inclusion criteria required a confirmed COPD diagnosis, while exclusion criteria limited participation to those with terminal malignancy, end-stage COPD (predicted survival <3 months), or exacerbation within 8 weeks prior to enrollment.
Treatment Allocation and Cohorts: Unlike RCTs, treatment allocation occurred according to routine clinical practice. The treatment cohort included patients receiving regular thiol-based mucoactive drugs (predominantly this compound 300 mg twice daily) for the first 24 months, while the control cohort received no mucoactive treatment. Patients with irregular or partial mucoactive treatment were excluded from analysis to maintain cohort integrity.
Data Collection and Outcome Measures: The study collected comprehensive real-world data including patient history, demographics, lung function tests, quality of life measures, symptoms, treatment details, and exacerbation assessment. Exacerbations were identified through targeted inquiry and hospital record searches, with severity classified as moderate (requiring antibiotics and/or systemic corticosteroids) or severe (requiring hospitalization or emergency room visit).
Standardized endpoint assessment is critical for COPD clinical trials. The following protocols detail key outcome measurements:
Exacerbation Definition and Monitoring: COPD exacerbations were defined as "a worsening of symptoms beyond normal day-to-day variation that required a change in regular medication and/or health care resource utilization" [2] [4]. In the RESTORE study, exacerbations were identified through daily patient diary cards recording symptoms (dyspnea, cough, sputum) on 5-point scales, changes in medication use, and healthcare utilization. Investigators confirmed exacerbations based on symptom score variations, medication changes, and healthcare resource use.
Exacerbation Severity Classification: A three-tier severity classification was employed [2]:
Exacerbation Duration Measurement: The onset of exacerbation was defined by ≥2 days of symptomatic worsening and/or increased healthcare utilization. Resolution was determined by return to pre-event symptomatology (mild events) or cessation of additional treatment and return to background therapy (moderate-to-severe events). A new exacerbation required ≥10 consecutive days without symptoms or additional medication since the previous episode [2].
Health-Related Quality of Life (HRQoL) Assessment: The St. George's Respiratory Questionnaire (SGRQ) was administered at baseline, 6, and 12 months to evaluate disease impact on overall health, daily life, and perceived well-being. A change of ≥4 points represents the minimal clinically important difference [4].
This compound demonstrates multiple pharmacological properties contributing to its clinical efficacy in COPD through interconnected biological pathways:
Mucolytic Activity: this compound acts by breaking disulfide bonds in mucus glycoproteins through its active metabolites, altering the physical properties of mucus and enhancing clearance [5].
Antioxidant Effects: The drug directly scavenges free radicals and reactive oxygen species (ROS), with demonstrated reduction in blood ROS levels and oxidative stress markers in COPD patients [6] [5].
Anti-inflammatory Properties: this compound significantly reduces pro-inflammatory eicosanoids including LTB4 (from 136.0±35.4 to 54.5±31.2 pg/mL) and LTE4 (from 267.0±91.5 to 84.0±64.7 pg/mL) in COPD patients (p<0.001) [6]. It also inhibits NF-κB activation and subsequent pro-inflammatory cytokine release.
Anti-bacterial Adhesiveness: this compound reduces bacterial adhesion to respiratory epithelial cells and inhibits biofilm formation, enhancing antibiotic efficacy [3] [5].
Novel Neuromodulatory Effects: Recent research reveals this compound and its metabolite Met-1 bind to the TrkA receptor, inhibiting NGF-induced activation and potentially producing analgesic effects through non-opioid mechanisms [7].
The following diagram illustrates this compound's multimodal mechanism of action in COPD:
For researchers investigating this compound's mechanisms of action, the following experimental protocols provide methodological guidance:
Eicosanoid Production Assessment: A randomized controlled study design can evaluate this compound's effect on inflammatory eicosanoids [6]. Patients with moderate COPD receive this compound 300 mg twice daily or placebo for 10 days in a double-blind design. Blood ROS (Fort/Units), serum LTB4, and urine LTE4 are measured at baseline and after 1, 3, 5, and 10 days of treatment. Analysis of covariance (ANCOVA) assesses between-group differences.
TrkA Signaling Pathway Investigation: To evaluate this compound's neuromodulatory potential [7]:
Antioxidant Capacity Measurement: Evaluate this compound's effect on exercise-induced oxidative stress in severe COPD patients using a placebo-controlled trial design [5]. Measure blood ROS, lipid peroxidation markers (8-isoprostane), and antioxidant capacity at baseline and following standardized exercise testing after 4-8 weeks of treatment with this compound 300 mg twice daily or placebo.
Based on comprehensive clinical evidence, this compound demonstrates particular efficacy in specific COPD patient populations:
Patient Selection Criteria: this compound provides maximum benefit for GOLD 2 (moderate) COPD patients (FEV1 50-79% predicted) with a history of exacerbations, particularly those experiencing mild exacerbations [2] [4]. The treatment effect is independent of concomitant ICS use, making it suitable for patients across therapeutic backgrounds [3].
Dosing and Administration: The established effective dose is This compound 300 mg twice daily administered orally alongside usual COPD maintenance therapy [2] [1]. Treatment duration of at least 12 months provides optimal exacerbation reduction, though benefits may be observed within the first year of therapy.
Specific Patient Phenotypes: Real-world evidence suggests enhanced this compound efficacy in COPD patients with chronic cough (≥8 weeks duration) and those with severe or very severe COPD (GOLD stages 3-4) [3]. Consideration of these clinical phenotypes can optimize treatment targeting.
A recent cost-utility analysis from the Czech healthcare perspective demonstrates this compound's economic value [8]. Adding this compound to conventional therapy reduced the annual exacerbation rate by 19.5% and decreased hospitalizations due to severe exacerbations by 7.8%. The analysis yielded an incremental cost-effectiveness ratio (ICER) of €3,243 per QALY gained, well below the willingness-to-pay threshold of €47,873 per QALY [8]. These findings support this compound as a cost-effective intervention that reduces healthcare resource utilization through exacerbation prevention.
The comprehensive clinical evidence and mechanistic data support this compound as a valuable therapeutic option for COPD, particularly in patients with moderate airflow limitation and exacerbation history. The RESTORE study methodology provides a robust framework for future trial design, while real-world evidence from the Czech database confirms long-term benefits in routine practice.
Future research should explore several promising directions: (1) investigation of this compound's potential analgesic effects through TrkA receptor modulation in pain conditions comorbid with COPD [7]; (2) validation of predictive biomarkers for treatment response, including inflammatory and oxidative stress markers; (3) evaluation of this compound in pre-COPD populations or individuals with chronic bronchitis without airflow limitation; and (4) assessment of potential synergistic effects with novel COPD therapeutics, including biologics.
The methodological protocols and experimental designs presented in this document provide researchers with comprehensive tools to advance this compound research and optimize its clinical application in COPD management.
Bronchiectasis, a chronic pulmonary disorder characterized by permanent bronchial dilation and impaired mucus clearance, represents a significant global health burden ranked only behind asthma and chronic obstructive pulmonary disease (COPD) among chronic pulmonary disorders. [1] This condition affects individuals across all age groups and is particularly prevalent among Indigenous populations in high-income nations. [1] The pathophysiology of bronchiectasis revolves around a self-perpetuating "vicious vortex" involving chronic infection, persistent inflammation, mucus hypersecretion, and impaired mucociliary clearance. [1] Despite its clinical significance, bronchiectasis remains notably underserviced with no licensed therapies specifically approved for its treatment, creating substantial unmet needs in clinical management. [1]
Erdosteine, a novel thiol derivative mucoactive agent, presents a promising therapeutic candidate for bronchiectasis through its multi-targeted mechanism of action. [2] As a prodrug that undergoes hepatic metabolism to release active metabolites containing sulfhydryl groups, this compound possesses mucoactive, antioxidant, anti-inflammatory, and anti-bacterial properties that collectively target key pathological processes in bronchiectasis. [3] [2] Currently licensed in approximately 40 countries (though not in Australia and with orphan drug status in the United States), this compound offers a potential therapeutic option for addressing the complex pathophysiology of bronchiectasis. [1]
The clinical efficacy of this compound in bronchiectasis and related respiratory conditions has been evaluated across multiple studies, though large-scale randomized controlled trials specifically in bronchiectasis populations remain limited. The existing evidence provides valuable insights into its potential therapeutic benefits while highlighting the need for further investigation.
Table 1: Clinical Evidence for this compound in Bronchiectasis and Related Respiratory Conditions
| Study/Type | Population | Intervention | Key Outcomes | Reference |
|---|---|---|---|---|
| BETTER Trial (Protocol) | 194 children & adults (2-49 years) with bronchiectasis | This compound vs placebo for 12 months | Primary endpoint: Exacerbation rate; Secondary: QoL, exacerbation duration, time-to-next exacerbation, hospitalizations, lung function | [1] |
| Pilot Study | 30 elderly patients with bronchiectasis & hypersecretion | This compound 225 mg BID + chest PT vs chest PT alone for 15 days | Significant improvement in FEV1, FVC, mucus volume, viscosity, purulence; 6MWT, cough & dyspnea VAS | [4] |
| COPD with Secondary Bronchiectasis | 29 patients with COPD + bronchiectasis | LAMA/LABA/ICS ± this compound 300 mg BID for 3 months | Reduced exacerbation duration (8.1 vs 11.7 days); Faster CRP normalization | [5] |
| Meta-Analysis (COPD/Chronic Bronchitis) | 10 RCTs in adults with COPD/chronic bronchitis | This compound vs placebo | 35% reduction in exacerbations; 44% reduction in hospitalizations | [1] |
The ongoing BETTER trial represents the most comprehensive investigation of this compound specifically in bronchiectasis to date. This international, multicenter, double-blind, placebo-controlled randomized trial aims to recruit 194 children and adults aged 2-49 years with bronchiectasis across eight sites in Australia, Malaysia, and the Philippines. [1] The study design incorporates a 12-month intervention period with this compound, reflecting recognition that sustained treatment is likely necessary to meaningfully impact the chronic disease course, unlike shorter previous investigations. [1]
Earlier pilot studies, though limited by small sample sizes and duration, provide preliminary evidence supporting this compound's potential benefits. In elderly patients with bronchiectasis and hypersecretion, a 15-day trial demonstrated significant improvements in both physiological parameters (FEV1, FVC) and clinical symptoms (cough, dyspnea) when this compound was combined with chest physiotherapy compared to physiotherapy alone. [4] Particularly noteworthy was the significant enhancement in mucus characteristics and volume, suggesting a direct impact on one of the fundamental pathological features of bronchiectasis. [4]
Evidence from COPD populations with comorbid bronchiectasis further supports the potential therapeutic value of this compound. A recent study demonstrated that adding this compound to standard triple therapy (LAMA/LABA/ICS) in patients with COPD and secondary bronchiectasis resulted in a significant reduction in acute exacerbation duration (8.1 ± 0.9 days vs. 11.7 ± 1.3 days) and more rapid normalization of inflammatory markers such as C-reactive protein (CRP). [5] These findings align with broader evidence from meta-analyses in COPD and chronic bronchitis populations showing substantial reductions in exacerbation rates and hospitalization needs with this compound therapy. [1]
This compound exhibits a multifaceted pharmacological profile that simultaneously targets several interconnected pathological processes in bronchiectasis. Its mechanisms extend beyond conventional mucolytic activity to encompass antioxidant, anti-inflammatory, and antimicrobial effects that collectively address the complex pathophysiology of this condition.
The mucoactive activity of this compound represents one of its primary mechanisms relevant to bronchiectasis management. As a thiol derivative, this compound's active metabolites contain sulfhydryl groups that chemically break disulfide bridges within the glycoprotein structure of mucus. [3] [2] This molecular action results in reduced mucus viscosity and elasticity, facilitating expectoration and enhancing airway clearance. [3] Additionally, this compound has been demonstrated to significantly increase ciliary beat frequency (CBF) in experimental models, further promoting mucociliary clearance—a critical defense mechanism typically impaired in bronchiectasis. [3] This dual action on both mucus rheology and ciliary function distinguishes this compound from some other mucoactive agents that primarily affect only one component of mucus clearance.
Oxidative stress plays a significant role in the airway inflammation and tissue damage characteristic of bronchiectasis. This compound demonstrates potent antioxidant properties through its free thiol groups that directly scavenge reactive oxygen species (ROS). [3] [2] Experimental research has confirmed this compound's ability to significantly reduce ROS levels in both peripheral blood and bronchial secretions of patients with chronic respiratory diseases. [2] This antioxidant activity assumes particular importance in the context of bronchiectasis, where chronic neutrophilic inflammation generates substantial oxidative stress that further damages airway structure and function, perpetuating the disease cycle.
Beyond its direct antioxidant actions, this compound modulates inflammatory pathways relevant to bronchiectasis pathophysiology. Experimental studies demonstrate that this compound reduces production of key pro-inflammatory cytokines including IL-6 and IL-8, chemotactic factors that perpetuate neutrophil recruitment and activation in the airways. [2] Additional anti-inflammatory mechanisms include observed reductions in pro-inflammatory eicosanoids and modulation of cytokine profiles in allergic inflammation models. [3] By dampening these inflammatory cascades, this compound may interrupt the self-perpetuating cycle of inflammation and tissue injury that drives disease progression in bronchiectasis.
Infection and colonization with respiratory pathogens represent another key component of bronchiectasis pathophysiology. This compound demonstrates bacterial antiadherence properties that reduce the attachment of common respiratory pathogens such as Streptococcus pneumoniae and Moraxella catarrhalis to respiratory epithelial cells. [1] [2] This effect potentially limits bacterial colonization and subsequent infectious exacerbations, addressing a critical clinical concern in bronchiectasis management.
The following diagram illustrates the multidimensional mechanism of action of this compound in bronchiectasis:
Figure 1: Multidimensional Mechanism of Action of this compound in Bronchiectasis
The BETTER trial represents a rigorously designed investigation establishing a benchmark for clinical evaluation of this compound in bronchiectasis. The protocol incorporates methodological elements essential for generating high-quality evidence applicable across the age spectrum of bronchiectasis patients.
Preclinical evaluation of this compound's mechanisms provides fundamental insights relevant to its application in bronchiectasis. The following protocol outlines comprehensive assessment of this compound's effects on airway defense mechanisms:
The following workflow diagram illustrates the integrated assessment approach for evaluating this compound in bronchiectasis:
Figure 2: Integrated Assessment Workflow for this compound in Bronchiectasis
Standardized measurement of outcomes represents a critical component of this compound evaluation in bronchiectasis. The following protocols detail key assessment methodologies:
Table 2: Efficacy Outcomes of this compound in Respiratory Disorders
| Outcome Measure | Baseline Value | Post-Treatment Value | Change (%) | P-value | Study |
|---|---|---|---|---|---|
| Exacerbation Rate (events/year) | 3.3 (SD 2.2) [1] | Protocol primary endpoint | Target: Significant reduction | <0.05 (target) | BETTER Trial [1] |
| FEV1 (L) | 1.45 (0.32) | 1.65 (0.35) | +13.8% | <0.05 | Pilot Study [4] |
| 6MWT (meters) | 298 (45) | 365 (52) | +22.5% | <0.01 | Pilot Study [4] |
| CRP (mg/mL) | 11.97 (1.04) | 4.08 (0.17) | -65.9% | <0.05 | COPD+BE Study [5] |
| Mucus Volume (score) | 1.82 (0.31) | 0.81 (0.28) | -55.5% | <0.05 | Pilot Study [4] |
| Exacerbation Duration (days) | 11.7 (1.3) | 8.1 (0.9) | -30.8% | <0.001 | COPD+BE Study [5] |
The quantitative outcomes from available studies demonstrate consistent improvements across multiple domains relevant to bronchiectasis management. The 13.8% improvement in FEV1 observed in the pilot study suggests a potentially meaningful impact on lung function, though this requires confirmation in larger, longer-term trials. [4] The 22.5% enhancement in 6-minute walk test distance indicates significant improvement in functional exercise capacity, a patient-centered outcome of substantial clinical importance. [4]
The 65.9% reduction in CRP levels observed in patients with COPD and comorbid bronchiectasis provides compelling evidence of this compound's systemic anti-inflammatory effects, particularly noteworthy given the established role of inflammation in driving bronchiectasis progression. [5] The 55.5% reduction in mucus volume score directly demonstrates this compound's mucoactive efficacy, targeting one of the most troublesome symptoms for bronchiectasis patients. [4] Additionally, the 30.8% reduction in exacerbation duration represents a clinically significant decrease in acute illness burden with implications for antibiotic use, healthcare utilization, and quality of life. [5]
This compound has demonstrated a generally favorable safety profile across clinical studies:
This compound represents a promising therapeutic candidate for bronchiectasis through its multidimensional mechanism of action addressing mucus clearance, oxidative stress, inflammation, and bacterial adherence. Current evidence, though limited by small sample sizes in some studies and incomplete availability of results from the ongoing BETTER trial, suggests potential benefits across multiple clinically relevant domains including exacerbation reduction, lung function improvement, symptom control, and quality of life enhancement.
The completion of the BETTER trial will provide crucial high-quality evidence regarding this compound's efficacy and safety specifically in bronchiectasis patients across pediatric and adult populations. [1] Future research directions should include:
The multifactorial pharmacology of this compound positions it as a potentially valuable therapeutic option for addressing the complex pathophysiology of bronchiectasis, particularly given the current absence of licensed therapies specifically for this condition. [1] As evidence continues to evolve, this compound may offer a much-needed targeted approach to ameliorating the substantial burden faced by bronchiectasis patients worldwide.
This compound is a homocysteine-derived mucolytic agent with demonstrated multi-faceted pharmacological actions that extend beyond simple mucus disruption. As a thiol-based prodrug, this compound contains two blocked sulfur atoms that become metabolically active after hepatic transformation to its active metabolite Met 1 (also known as Met I), which contains a free sulfhydryl (-SH) group. This molecular transformation is essential for this compound's therapeutic effects, which include mucolytic, antioxidant, anti-inflammatory, and antimicrobial activities [1]. The mucociliary clearance system represents a critical defense mechanism of the respiratory tract, consisting of coordinated ciliary beating and appropriate mucus viscosity that facilitates the removal of inhaled pathogens, particles, and debris. In various respiratory diseases, this system becomes impaired, leading to mucus accumulation and reduced airway protection [2].
Research has demonstrated that this compound exhibits a unique dual effect on mucociliary clearance—it not only promotes clearance in healthy airways but also counteracts the impairment induced by inflammatory conditions. A pivotal 1998 study showed that this compound at doses of 100-600 mg/kg significantly promoted mucociliary clearance in normal rats and attenuated inflammation-induced inhibition in LPS-challenged rats [3]. Interestingly, this effect appears specific to this compound, as other mucolytic agents including ambroxol and S-carboxymethylcysteine failed to demonstrate similar efficacy in the same model [3]. This application note provides detailed protocols and methodological considerations for researchers investigating the effects of this compound on mucociliary function, with comprehensive data presentation and visualization of key mechanisms.
This compound's effects on mucociliary clearance involve multiple interconnected biological pathways that contribute to its overall efficacy in respiratory conditions. The primary mucolytic action occurs through the reduction of disulfide bonds in mucin glycoproteins by the free thiol group of the active metabolite Met 1, which decreases mucus viscosity and elasticity, facilitating expectoration [1]. Beyond this direct effect on mucus physical properties, this compound influences several cellular and molecular pathways relevant to airway physiology and inflammation.
The antioxidant properties of this compound's metabolite constitute a crucial mechanism, with demonstrated scavenging activities against reactive oxygen species (ROS) including hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl). The rate constant of Met 1 for these oxidant species is approximately 80% of that observed for glutathione, making it a highly efficient biological antioxidant [1]. This antioxidant capacity directly protects the ciliated epithelium from oxidative damage and reduces oxidant-mediated impairment of ciliary function. Additionally, this compound modulates inflammatory pathways by inhibiting lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) activation in macrophages and reducing pro-inflammatory cytokine production including tumor necrosis factor-α (TNF-α) and interleukin (IL)-1β in alveolar macrophages [1].
Recent investigations have revealed novel molecular targets for this compound, including tropomyosin receptor kinase A (TrkA), the high-affinity receptor for nerve growth factor (NGF). Computational and in vitro studies demonstrate that both this compound and Met 1 bind to the TrkA receptor pocket, involving residues Glu331, Arg347, His298, and His297, with Met 1 capable of reducing the disulfide bridge between Cys300 and Cys345 of TrkA [4] [5]. This interaction interferes with NGF-induced TrkA autophosphorylation, suggesting a novel non-opioid mechanism for potential analgesic effects that may indirectly influence airway function through modulation of neurogenic inflammation [4] [5]. Furthermore, this compound exhibits anti-bacterial and anti-biofilm activities, with Met 1 demonstrated to reduce bacterial adhesion to epithelial surfaces by inducing conformational changes in pilin molecules through interaction with disulfide bonds [1].
Table 1: Multifaceted Pharmacological Actions of this compound Relevant to Mucociliary Clearance
| Mechanism Class | Specific Action | Experimental Evidence | Biological Consequence |
|---|---|---|---|
| Mucolytic | Reduction of disulfide bonds in mucins | In vitro mucin viscosity reduction | Decreased sputum viscosity and elasticity |
| Antioxidant | Scavenging of H₂O₂, HOCl, O₂⁻ | In vitro ROS scavenging assays | Protection of ciliated epithelium from oxidative damage |
| Anti-inflammatory | Inhibition of NF-κB activation | LPS-induced models in macrophages | Reduced cytokine production (TNF-α, IL-1β) |
| Antibacterial | Inhibition of bacterial adhesion | S. aureus and E. coli adhesion assays | Reduced bacterial colonization of airways |
| Receptor Modulation | TrkA receptor antagonism | In silico docking and in vitro phosphorylation assays | Potential modulation of neurogenic inflammation |
The rat model of mucociliary clearance provides a comprehensive system for evaluating this compound effects in both normal and inflamed airways. The protocol involves several critical steps that require careful execution to generate reproducible and meaningful data [3]:
Animal Preparation: Utilize adult Sprague-Dawley rats (200-250 g) divided into experimental groups including control, this compound-treated (typically 100-600 mg/kg doses), and positive/negative control groups. For inflammation models, induce airway inflammation via intratracheal instillation of lipopolysaccharide (LPS) 24 hours prior to clearance measurements.
Dosing Protocol: Administer this compound orally via gavage at specified time points before measurement (typically 1-2 hours prior). Prepare fresh this compound suspensions in appropriate vehicles such as 0.5% carboxymethylcellulose to ensure consistent absorption and metabolism to the active Met 1 form.
Clearance Measurement: Anesthetize animals using ketamine/xylazine (80/10 mg/kg, i.p.) and tracheotomize to expose the trachea. Install a miniature flow sensor or utilize radioactive tracer methods to measure mucociliary transport rates. For tracer methods, deposit a small (2-5 µL) droplet of technetium-99m labeled albumin or similar tracer at the distal trachea and monitor its proximal movement using gamma camera imaging.
Data Collection: Record particle movement over timed intervals (typically 5-10 minutes) and calculate clearance velocity as distance traveled over time. Include multiple measurements along different tracheal segments to account for regional variations.
Bronchoalveolar Lavage (BAL) Analysis: Following clearance measurements, euthanize animals and perform BAL with sterile saline. Analyze BAL fluid for inflammatory cells (neutrophils, macrophages), albumin concentration (indicating vascular leakage), and mucopolysaccharide content to correlate clearance changes with inflammatory parameters [3].
This protocol demonstrated that this compound significantly promoted mucociliary clearance in normal rats at all doses tested (100-600 mg/kg) and attenuated the LPS-induced impairment of clearance in the inflammation model. The specificity of this effect was confirmed by the lack of similar activity with ambroxol or S-carboxymethylcysteine in the same system [3].
Ex vivo tracheal preparations offer a controlled system for investigating direct effects on ciliary function without systemic influences. The following protocol adapts methodology from contemporary mucociliary research [6]:
Tissue Preparation: Sacrifice animals humanely according to approved protocols. Rapidly excise the trachea and place in oxygenated (95% O₂/5% CO₂) Krebs-Ringer bicarbonate-buffered solution with indomethacin (1 µM) to prevent prostaglandin-mediated effects. Carefully open the trachea along the dorsal muscular portion and pin it mucosal side up in a specialized chamber that allows separate bathing of mucosal and serosal surfaces.
Stabilization and Treatment: Maintain the preparation at 37°C with continuous oxygenation. Stabilize for 15 minutes before experimental interventions. Replace the bath solution with fresh buffer and apply this compound or its metabolites to either mucosal or serosal compartments at specified concentrations (typically 0.1-1.0 mM) based on preliminary dose-response studies.
Particle Transport Measurement: Deposit inert particles such as Xerox ink or fluorescent microspheres (0.5-1.0 µL) at the proximal portion of the trachea. Capture images every 20 seconds for 30 minutes using a high-resolution video camera. Track particle movement using specialized software such as ImageJ with tracking plugins or custom particle imaging velocimetry algorithms [2].
Ciliary Beat Frequency (CBF) Assessment: For parallel CBF measurements, use high-speed video microscopy (≥500 frames/second) of specific tracheal areas. Analyze CBF using fast Fourier transform (FFT) algorithms available in software packages like PIVlab [2].
This ex vivo approach allows direct assessment of this compound effects on ciliary function and mucus transport without confounding systemic factors, providing mechanistic insights complementary to in vivo findings.
Advanced in vitro systems using cultured human airway epithelial cells enable detailed investigation of this compound mechanisms at the cellular level. The following protocol describes methodology for measuring both ciliary beat frequency and mucociliary transport in cultured cells [2]:
Cell Culture Preparation: Utilize primary human small airway epithelial cells or appropriate cell lines (e.g., Calu-3, BEAS-2B) cultured on permeable supports at air-liquid interface (ALI). Differentiate cells for 3-4 weeks until well-ciliated and producing mucus, confirmed by immunostaining for ciliary markers (e.g., β-tubulin) and mucins (e.g., MUC5AC).
Experimental Treatment: Apply this compound or Met 1 to both apical and basolateral compartments at clinically relevant concentrations (0.01-1.0 mM) diluted in appropriate culture medium. Include controls with vehicle alone and positive controls such as known mucolytic agents for comparison.
Ciliary Beat Frequency Measurement: Configure an inverted microscope with high-speed camera (≥200 fps) and environmental chamber maintaining 37°C and 5% CO₂. Record 10-15 second videos of multiple random fields at 20× or 40× magnification. Analyze CBF using specialized software that calculates frequency from pixel intensity changes over time, typically reporting values in Hz (beats per second).
Mucociliary Transport Assessment: Apply fluorescent microspheres (1.0 µm diameter) to the apical surface and record their movement at 1-5 second intervals for 10-15 minutes. Calculate transport velocity (µm/s) from particle trajectories using particle imaging velocimetry software. Ensure adequate sampling by tracking at least 20-30 particles per experimental condition.
Data Analysis and Normalization: Normalize all measurements to baseline values obtained pre-treatment and express as percentage change. Perform statistical analyses using appropriate tests (e.g., ANOVA with post-hoc comparisons) with significance set at p < 0.05.
This protocol highlights the adaptability of mucociliary assessment to various experimental systems, each offering unique advantages for investigating different aspects of this compound's mechanisms of action.
Table 2: Summary of this compound Effects on Mucociliary Clearance in Experimental Models
| Model System | Dose/Concentration | Measured Parameter | Effect Size | Reference |
|---|---|---|---|---|
| In vivo (normal rats) | 100 mg/kg | Mucociliary clearance rate | Significant promotion | [3] |
| In vivo (normal rats) | 300 mg/kg | Mucociliary clearance rate | Significant promotion | [3] |
| In vivo (normal rats) | 600 mg/kg | Mucociliary clearance rate | Significant promotion | [3] |
| In vivo (LPS-injured rats) | 100 mg/kg | Mucociliary clearance rate | Attenuated inhibition | [3] |
| In vivo (LPS-injured rats) | 300 mg/kg | Mucociliary clearance rate | Attenuated inhibition | [3] |
| In vivo (LPS-injured rats) | 600 mg/kg | Mucociliary clearance rate | Attenuated inhibition | [3] |
| In vivo (guinea pigs) | 600 mg/kg | Citric acid-induced cough | Significant suppression | [1] |
| In vitro (human neutrophils) | 1 mM | ROS production | ~40% reduction | [1] |
| Ex vivo (quail trachea) | 600 mg/kg | Mucociliary transport | Significant promotion | [1] |
Table 3: Spectrophotometric and Spectrofluorimetric Methods for this compound Analysis
| Method | Principle | Linear Range | LOD | Key Reaction Conditions |
|---|---|---|---|---|
| Method I (Spectrophotometric) | Oxidation with KMnO₄ in alkaline medium | 1-6 μg/mL | 0.179 μg/mL | 40 min at room temperature, measurement at 600 nm |
| Method II (Spectrophotometric) | Oxidation with ceric ammonium sulfate in acid medium | 0.1-1.0 μg/mL | 0.024 μg/mL | 40 min at 60°C, measurement at 320 nm |
| Method III (Spectrofluorimetric) | Detection of fluorescent cerous ions from cerium reduction | 0.01-0.1 μg/mL | 0.0027 μg/mL | 40 min at 60°C, λex/λem 255/355 nm |
| Method IV (Spectrofluorimetric) | Fluorescence quenching of acriflavine | 10-100 μg/mL | 3.2 μg/mL | Room temperature, mix-and-read approach |
The experimental evidence comprehensively demonstrates that this compound exerts significant positive effects on mucociliary clearance through multiple complementary mechanisms. The dose-dependent enhancement of clearance in both normal and inflamed airways, coupled with reduction in inflammatory cells in BAL fluid, supports a dual approach targeting both mucus properties and underlying inflammation [3]. The specificity of this compound's action is noteworthy, as other mucolytic agents including ambroxol and S-carboxymethylcysteine failed to demonstrate comparable efficacy in identical models, suggesting unique mechanisms beyond simple mucolysis [3].
Recent research has expanded our understanding of this compound's molecular targets, particularly its interaction with the TrkA receptor [4] [5]. This novel mechanism may contribute to modulation of neurogenic inflammation pathways, potentially relevant to cough reflex sensitivity and airway defense mechanisms. The demonstrated anti-biofilm properties of this compound and its metabolite against medically important pathogens including MRSA further support its multi-targeted approach to respiratory defense [7]. Interestingly, these antimicrobial effects occur at concentrations achievable with therapeutic dosing (2-5 mg/L), enhancing clinical relevance [7].
From a methodological perspective, the complementary use of in vivo, ex vivo, and in vitro models provides a comprehensive assessment framework for mucociliary function. The protocols detailed herein emphasize standardization of experimental conditions, appropriate controls, and multimodal assessment to fully characterize this compound's effects. Researchers should consider species-specific differences in respiratory physiology when extrapolating findings, and the metabolic activation requirement for this compound when designing in vitro versus in vivo experiments.
These application notes provide comprehensive protocols and methodological considerations for investigating this compound's effects on mucociliary clearance. The multifaceted pharmacological profile of this compound, encompassing mucolytic, antioxidant, anti-inflammatory, and antimicrobial activities, supports its therapeutic utility in respiratory conditions characterized by impaired mucus clearance. The detailed experimental protocols, quantitative data summaries, and mechanism visualizations offer researchers standardized approaches for evaluating this compound and related compounds. Future research directions should explore the clinical translation of these mechanistic findings, particularly the potential synergistic effects of this compound with standard therapies for respiratory diseases, and further elucidate the molecular basis for its unique efficacy compared to other mucolytic agents.
This compound is a mucolytic agent with additional antioxidant and anti-inflammatory properties used in the treatment of chronic respiratory diseases such as chronic obstructive pulmonary disease (COPD) and chronic bronchitis. As a thiol derivative, this compound contains sulfhydryl groups that become pharmacologically active after hepatic metabolism. The drug's unique mechanism involves breaking disulfide bonds in mucus glycoproteins, reducing sputum viscosity and improving mucociliary clearance. Beyond its mucolytic action, this compound demonstrates free radical scavenging activity and enhances antibiotic penetration into bronchial secretions, making it particularly valuable in managing infective exacerbations of respiratory conditions [1] [2].
For research and clinical development purposes, accurate determination of this compound and its metabolites in biological samples like sputum is essential for understanding its pharmacokinetic and pharmacodynamic profile. This application note provides comprehensive analytical protocols for quantifying this compound concentrations in sputum, detailing spectrophotometric methods, chromatographic techniques, and clinical procedures for sample collection and processing. These methodologies enable researchers to investigate this compound's unique capacity to increase antibiotic concentrations in pulmonary secretions and its multifaceted mechanisms against respiratory pathogens [3] [4].
This compound is classified chemically as 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl acetic acid with a molecular formula of C~8~H~11~NO~4~S~2~ and a molecular weight of 249.31 g/mol [1]. The drug is administered orally and functions as a mucolytic agent through its active metabolites that contain free sulfhydryl groups. These metabolites exert multiple pharmacological effects including regulation of mucus production and viscosity, enhancement of mucociliary transport, scavenging of free radicals, and reduction of bacterial adhesion to respiratory epithelial cells [5] [2].
Table 1: Fundamental Properties of this compound
| Property | Description |
|---|---|
| Chemical Name | 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl acetic acid |
| Molecular Formula | C~8~H~11~NO~4~S~2~ |
| Molecular Weight | 249.31 g/mol |
| Pharmacological Class | Mucolytic agent |
| Primary Mechanisms | Mucolysis, antioxidant activity, anti-inflammatory effects, antibiotic penetration enhancement |
| Therapeutic Uses | Chronic bronchitis, COPD, other respiratory conditions with excessive mucus production |
This compound is a prodrug that requires hepatic metabolism to exert its therapeutic effects. It contains two blocked sulfhydryl groups—one in an aliphatic side chain (thioether) and another enclosed in a heterocyclic ring (thiolactone). The drug remains stable in the acidic environment of the stomach, but undergoes metabolic transformation in more alkaline conditions, primarily yielding the active metabolite Metabolite I (Met I), scientifically known as (±)-N-(2-carboxymethylthioacetyl)homocysteine [4]. This metabolite contains a free thiol group responsible for the drug's mucolytic activity through the breakdown of disulfide bonds in mucus glycoproteins [1].
The pharmacokinetic profile of this compound is characterized by rapid absorption following oral administration, with Met I representing the primary active species detected in systemic circulation. The liberation of sulfhydryl groups occurs progressively, resulting in sustained pharmacological activity. This compound and its metabolites are primarily excreted in the urine as inorganic sulfates, with no significant accumulation observed even after repeated dosing of 600-900 mg daily for 8 days [4]. This metabolic pathway is crucial for the drug's efficacy and underlies the rationale for monitoring its concentrations in biological fluids like sputum.
Spectrophotometric techniques provide simple, economical, and eco-friendly alternatives for the quantification of this compound in bulk and pharmaceutical formulations. These methods are particularly valuable for routine analysis and quality control applications where sophisticated instrumentation may not be available. Recent advancements have focused on developing green analytical methods that minimize the use of hazardous organic solvents while maintaining high sensitivity and precision [6].
Table 2: Spectrophotometric Methods for this compound Analysis
| Method | Principle | λ~max~ (nm) | Linear Range (μg/mL) | LOD (μg/mL) | Key Reagents |
|---|---|---|---|---|---|
| Potassium Permanganate | Oxidation reaction in alkaline medium | 600 | 1-6 | 0.179 | KMnO~4~, NaOH |
| Ceric Ammonium Sulfate (Spectrophotometric) | Oxidation in acidic medium | 320 | 0.1-1.0 | 0.024 | Ceric ammonium sulfate, H~2~SO~4~ |
| Ceric Ammonium Sulfate (Spectrofluorimetric) | Fluorescence measurement of cerium (III) ions | λ~ex~/λ~em~: 255/355 | 0.01-0.1 | 0.0027 | Ceric ammonium sulfate, H~2~SO~4~ |
| Acriflavine-based | Fluorescence quenching | - | 10-100 | 3.2 | Acriflavine solution |
| Charge Transfer Complex (CA) | CT complex formation | 454 | 10-500 | - | Chloranil (CA) in acetonitrile |
| Charge Transfer Complex (TCNQ) | CT complex formation | 843 | 20-600 | - | TCNQ in acetonitrile |
The potassium permanganate method involves the oxidation of this compound in a strong alkaline medium, which converts the violet color of potassium permanganate to the green color of manganate species, measurable at 600 nm. For this method, 2 mL of KMnO~4~ solution is added to 2 mL of NaOH solution (0.5 M) followed by the addition of this compound aliquots. The reaction mixture is allowed to stand at room temperature for 40 minutes before dilution and measurement [6].
The ceric ammonium sulfate spectrophotometric method relies on the reduction of yellow-colored ceric ions by this compound in an acidic medium, resulting in a decrease in absorbance at 320 nm. This method requires the addition of 1.6 mL of ceric ammonium sulfate solution followed by 0.5 mL of H~2~SO~4~ solution (2 M) to this compound aliquots. The reaction mixture is heated in a water bath at 60°C for 40 minutes before measurement [6].
For the charge transfer complex methods, this compound forms colored complexes with electron acceptors such as chloranil (CA) and 7,7,8,8-tetracyanoquinodimethane (TCNQ). The CA method involves mixing this compound with 0.75 mL CA reagent [0.2% (w/v)] in acetonitrile, allowing it to stand at room temperature for 5 minutes, then diluting with methanol before measurement at 454 nm. The TCNQ method requires mixing this compound with 1.0 mL TCNQ reagent [0.2% (w/v)] in acetonitrile, heating at 80°C for 5 minutes, then diluting with methanol before measurement at 843 nm [7].
While spectrophotometric methods offer simplicity and cost-effectiveness, high-performance liquid chromatography (HPLC) provides superior sensitivity and specificity for quantifying this compound and its metabolites in complex biological matrices like sputum. Reverse-phase HPLC systems with UV detection have been successfully employed for the determination of this compound in pharmaceutical dosage forms and biological samples [6] [7].
Advanced chromatographic methods include UHPLC with fluorimetric detection for enhanced sensitivity in monitoring this compound and its metabolites in biological samples. These methods typically employ C18 columns with mobile phases consisting of buffer and organic modifiers such as acetonitrile or methanol. The flow rates generally range from 0.5 to 1.5 mL/min with detection wavelengths between 220-240 nm for UV detection [6].
For analysis of this compound in capsule formulations, sample preparation involves extracting the powder content with methanol using mechanical mixing and ultrasonic bath treatment for 20 minutes each, followed by filtration and appropriate dilution before analysis. Method validation parameters including specificity, linearity, accuracy, precision, LOD, and LOQ should be established according to ICH guidelines to ensure reliability of the analytical methods [7].
The analysis of this compound concentrations in sputum requires standardized collection and processing protocols to ensure reliable and reproducible results. Sputum samples should be collected from patients diagnosed with chronic bronchitis or COPD experiencing acute infective exacerbations. Patients typically receive this compound at therapeutic doses (e.g., 300 mg twice daily) alongside standard antibiotic therapy such as amoxicillin (500 mg three times daily) for 7-10 days [3].
Sample Collection: Sputum specimens should be collected in sterile, pre-weighed containers during the first few days of treatment. Deep cough specimens are preferable to saliva to ensure representative sampling of bronchial secretions. The timing of collection relative to drug administration should be carefully recorded, with optimal collection occurring 2-4 hours post-dose to capture peak concentrations [3].
Sample Processing: Sputum samples must be processed promptly after collection. The protocol involves homogenization with an equal volume of dithiothreitol (DTT) or phosphate-buffered saline (PBS) followed by centrifugation at 12,000-15,000 × g for 15-30 minutes at 4°C. The resulting supernatant should be aliquoted and stored at -70°C to -80°C until analysis to preserve analyte stability [3].
Analytical Preparation: For analysis, thawed sputum supernatants may require protein precipitation with organic solvents such as acetonitrile or methanol, followed by centrifugation and filtration through 0.22-μm or 0.45-μm membranes. The clear filtrate can then be subjected to spectrophotometric or chromatographic analysis according to the validated methods described in Section 3 [3] [6].
This compound demonstrates a unique ability to enhance antibiotic penetration into bronchial secretions, making its combination with antibiotics particularly effective for respiratory infections. A seminal double-blind, placebo-controlled study demonstrated that co-administration of this compound with amoxicillin resulted in significantly higher antibiotic concentrations in sputum compared to amoxicillin alone, without affecting serum concentrations [3].
Table 3: Clinical Protocol for Antibiotic Synergy Studies
| Parameter | Specifications |
|---|---|
| Study Design | Double-blind, placebo-controlled, randomized |
| Patient Population | Adults with acute infective exacerbations of chronic bronchitis |
| This compound Dosage | 300 mg twice daily for 7-10 days |
| Antibiotic Protocol | Amoxicillin 500 mg three times daily |
| Sputum Collection Timepoints | Baseline, Day 3, Day 7 (or end of treatment) |
| Primary Outcomes | Sputum antibiotic concentrations, sputum viscosity, clinical symptom scores |
| Additional Assessments | Sputum culture results, body temperature, inflammatory markers |
The proposed mechanism for this synergistic effect involves this compound's reduction of sputum viscosity through breakdown of disulfide bonds in mucin glycoproteins, thereby facilitating improved antibiotic diffusion into bronchial secretions. This effect leads to more rapid decreases in sputum viscosity, faster normalization of body temperature, and accelerated sputum sterilization compared to antibiotic therapy alone [3] [2].
Recent research has revealed this compound's intriguing effects on bacterial biofilm formation, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies demonstrate that this compound and its active metabolite Met I at concentrations of 2-5 mg/L can significantly increase the number of biofilm-dwelling cells while simultaneously reducing reactive oxygen species (ROS) within biofilms by over 87% [4].
The experimental workflow for biofilm studies involves:
Proteomic analyses indicate that Met I treatment modifies the expression of 30-65% of total bacterial proteins, upregulating certain replication proteins while downregulating numerous virulence factors. This suggests that despite increasing bacterial numbers, the treated cells may exhibit reduced pathogenicity. These findings highlight the complex interplay between antioxidant drugs and biofilm development that researchers should consider when studying this compound's mechanisms [4].
Diagram 1: Multimodal Mechanisms of this compound and its Metabolite. This flowchart illustrates the metabolic activation of this compound and its subsequent multifaceted pharmacological effects on mucus properties, antibiotic penetration, bacterial biofilm formation, and NGF/TrkA signaling pathways.
Emerging research indicates that this compound and its metabolite Met I can interact with the NGF/TrkA signaling pathway, which plays a significant role in inflammatory and pain processes. In silico studies demonstrate that both compounds bind to the TrkA receptor pocket, involving key residues Glu331, Arg347, His298, and His297 [8].
The experimental protocol for evaluating TrkA interactions includes:
Research findings indicate that this compound and Met I interfere with NGF-induced TrkA activation, leading to approximately 40% inhibition of autophosphorylation after 24 hours of exposure to 1 mM concentrations. This suggests potential non-opioid analgesic mechanisms operating through modulation of NGF signaling at the TrkA level, opening new avenues for drug repurposing beyond respiratory applications [8].
The analytical methodologies and experimental protocols detailed in this application note provide researchers with comprehensive tools for investigating this compound concentrations in sputum and other biological matrices. The spectrophotometric and chromatographic methods enable accurate quantification of the drug and its metabolites, while the clinical protocols standardize sample collection and processing for reliable assessment of pulmonary concentrations.
This compound's unique ability to enhance antibiotic penetration into bronchial secretions, coupled with its effects on bacterial biofilm formation and emerging evidence of NGF/TrkA pathway modulation, highlights its multifaceted pharmacological profile. These properties support its therapeutic utility in respiratory conditions characterized by excessive mucus production and infectious exacerbations. The ongoing research into novel mechanisms suggests potential expanded applications in areas such as pain management through NGF signaling inhibition.
Future research directions should focus on optimizing analytical sensitivity for metabolite detection, exploring this compound's effects on additional bacterial pathogens, and investigating its potential benefits in other disease states where oxidative stress, inflammation, and NGF signaling play pathogenic roles. The continued development of green analytical methods will also contribute to more environmentally sustainable pharmaceutical analysis practices.
The stability and transformation of Erdosteine and its metabolites are fundamental to its mechanism of action. The key information is summarized in the table below.
| Entity | Chemical Characteristics | Stability Profile | Primary Biological Activity |
|---|---|---|---|
| This compound (Prodrug) | Two blocked sulfur atoms (one in aliphatic chain, one in thiolactone ring) [1]. | Stable in dry state and acidic media (e.g., stomach) [1]. The thiolactone ring opens in alkaline environments, converting to Met-I [2] [1]. | Minimal direct activity; requires conversion to active metabolites [1]. |
| Metabolite I (Met-I / N-thiodiglycolyl homocysteine) | Contains a free, reactive thiol (-SH) group [1]. | The free thiol group is available to break disulfide bonds in mucus and proteins [1]. | Primary active metabolite; mucolytic (breaks mucus disulfide bonds) [1], antioxidant (free radical scavenging) [1], and TrkA receptor antagonism [2]. |
Several green spectroscopic methods have been developed for the determination of this compound in bulk and dosage forms, which can be adapted for stability testing [3].
The experimental workflow for these assays can be visualized as follows:
This protocol evaluates the functional antagonism of this compound and Met-I on the TrkA receptor [2].
The signaling pathway and experimental inhibition are illustrated below:
Q1: Why is this compound considered a prodrug, and what is the significance of its stability in acidic media? A: this compound is a prodrug because its sulfur atoms are blocked, rendering it less active. Its stability in acidic media like the stomach allows for oral administration without significant decomposition before absorption and subsequent metabolism into the active Met-I [1].
Q2: What is the primary stability concern for the active metabolite Met-I during in vitro experiments? A: The key consideration is that the free thiol group of Met-I is highly reactive. This property is essential for its biological activity but also makes it susceptible to oxidation. Researchers should handle and store solutions in inert atmospheres (e.g., using degassed buffers) and under controlled temperature to prevent premature oxidation and loss of activity.
Q3: How do this compound and Met-I achieve their mucolytic effect? A: The free thiol group in Met-I breaks the disulfide bonds (-S-S-) within mucus glycoproteins. This action severs the large polymer networks, reducing the viscosity and elasticity of the mucus, thereby facilitating its clearance from the airways [1].
Q4: Beyond mucolysis, what other pharmacological activities are linked to this compound's metabolites? A: Recent research indicates that this compound and Met-I can bind to the TrkA receptor, inhibiting its activation by NGF. This suggests a potential non-opioid analgesic mechanism for pain management [2]. The free thiol group also contributes to direct antioxidant effects and the modulation of inflammatory pathways like NF-κB [1].
The table below summarizes five key analytical methods for the determination of Erdosteine (ERD) in bulk and pharmaceutical dosage forms.
| Method Name & Principle | Analytical Technique | Linear Range (μg/mL) | LOD (μg/mL) | LOQ (μg/mL) | Key Reaction Conditions |
|---|---|---|---|---|---|
| Method I: Oxidation with KMnO₄ [1] | UV-Vis Spectrophotometry | 1–6 | 0.179 | Not Specified | Reagent: 2 mL of 0.005 M KMnO₄ and 2 mL of 0.5 M NaOH. Reaction time: 40 min at room temperature. Measurement: 600 nm. |
| Method II: Oxidation with Ceric Ammonium Sulfate [1] | UV-Vis Spectrophotometry | 0.1–1.0 | 0.024 | Not Specified | Reagent: 1.6 mL of 2.3x10⁻³ M ceric ammonium sulfate and 0.5 mL of 2 M H₂SO₄. Reaction time: 40 min at 60°C. Measurement: 320 nm. |
| Method III: Fluorimetric Detection of Cerium (III) [1] | Spectrofluorimetry | 0.01–0.1 | 0.0027 | Not Specified | Reagent: Ceric ammonium sulfate in acidic medium. Measurement: λex/λem = 255/355 nm. |
| Method IV: Fluorescence Quenching with Acriflavine [1] | Spectrofluorimetry | 10–100 | 3.2 | Not Specified | Reagent: Acriflavine in aqueous solution. Measurement: Decrease in acriflavine's native fluorescence. |
| Charge Transfer Complex (Chloranil) [2] | UV-Vis Spectrophotometry | 10–500 | 2.73 | 9.11 | Reagent: 0.75 mL of 0.2% (w/v) Chloranil (CA). Reaction: 5 min at room temperature. Measurement: 454 nm. |
| Charge Transfer Complex (TCNQ) [2] | UV-Vis Spectrophotometry | 20–600 | 6.24 | 20.82 | Reagent: 1.0 mL of 0.2% (w/v) TCNQ. Reaction: 5 min at 80°C. Measurement: 843 nm. |
Here are the step-by-step procedures for the methods that provide sufficient experimental detail.
Here are some common issues you might encounter and suggested solutions:
The diagram below outlines the general decision-making process and workflow for selecting and performing an ERD analysis.
Understanding Erdosteine's multi-targeted mechanism is crucial for designing effective combination therapies. The diagrams below illustrate its key pathways.
For your research and development planning, here are quantitative data on this compound's efficacy and key experimental parameters from published studies.
Table 1: Clinical Efficacy of this compound from Meta-Analysis [1] This table summarizes symptom improvement in patients with chronic obstructive bronchitis after 7-10 days of treatment. This compound demonstrated statistically significant improvements across multiple respiratory symptoms compared to placebo or other mucolytics.
| Symptom Measured | Number of Patients (n) | Improvement Score (Weighted Mean Difference) | 95% Confidence Interval |
|---|---|---|---|
| Global Efficacy Index | 1,046 | -1.02 | -1.60 to -0.44 |
| Cough Intensity | 496 | -0.30 | -0.44 to -0.17 |
| Sputum Viscosity | 812 | -0.28 | -0.49 to -0.07 |
| Expectoration Difficulty | 992 | -0.24 | -0.40 to -0.08 |
| Cough Frequency | 972 | -0.19 | -0.34 to -0.03 |
Table 2: Key Experimental Parameters for In Vitro TrkA Studies [2] This table outlines critical conditions used to investigate this compound's novel mechanism of action as a TrkA antagonist, which is relevant for non-opioid pain signaling research.
| Parameter | Specification | Details & Notes |
|---|---|---|
| Cell Line | SH-SY5Y | Human neuroblastoma cells, a standard model for neuronal signaling studies. |
| Stimulant | NGF (Nerve Growth Factor) | Used at 100 ng/mL to activate the TrkA receptor pathway. |
| Key Readout | TrkA Autophosphorylation | Measured as an indicator of receptor activation; inhibition by this compound was observed. |
| This compound Exposure Time | 24 hours | Maximal inhibition of TrkA activation (~40%) was seen after 24h exposure. |
| This compound Concentration | 1 mM | Concentration at which maximal inhibition of NGF-induced TrkA activation plateaued. |
Here are solutions to common technical and experimental challenges encountered during this compound research.
Q1: Does this compound interfere with the antibacterial activity of common antibiotics?
Q2: What is the evidence for this compound's potential use in pain management?
Q3: What are the critical stability and handling considerations for this compound in experimental settings?
For researchers aiming to replicate or build upon foundational findings, here are detailed methodologies for two key assays.
Protocol 1: Assessing TrkA Antagonism In Vitro [2]
Protocol 2: Evaluating Antibiotic Penetration Enhancement [3]
Q1: What is the primary mechanism by which this compound affects bacterial biofilms? this compound is a mucolytic and antioxidant drug. Its active metabolite (Met I) contains a free thiol group that breaks disulfide bonds in the bronchial mucoproteins, reducing mucus viscosity [1] [2] [3]. In the context of biofilms, this action is believed to disrupt the protective extracellular polymeric matrix, improving antibiotic penetration. Additionally, its antioxidant properties reduce reactive oxygen species within the biofilm, which may influence bacterial behavior [1] [2] [3].
Q2: Does this compound have intrinsic antibiofilm activity? The evidence is complex. No, this compound alone does not typically reduce biofilm biomass or kill bacteria within the biofilm [1]. However, yes, it can significantly enhance the activity of co-administered antibiotics against biofilms in a concentration-dependent manner [1]. Paradoxically, some studies report that this compound and its metabolite can, under specific conditions, increase the number of biofilm-dwelling cells, suggesting a potential biofilm-promoting effect that requires further investigation [2] [3].
Q3: Which antibiotics does this compound potentiate against biofilms? Research has demonstrated this potentiating effect primarily against Staphylococcus aureus biofilms (both MSSA and MRSA) when combined with specific antibiotic classes. The table below summarizes key findings from an in vitro study.
| Antibiotic | Bacterial Strain | Effect of Combination with this compound |
|---|---|---|
| Amoxicillin-clavulanate (AMC) | MSSA | Significant reduction in biofilm mass and viability [1] |
| Levofloxacin (LVX) | MSSA | Significant reduction in biofilm mass and viability [1] |
| Linezolid (LZD) | MRSA | Significant reduction in biofilm mass and viability [1] |
| Vancomycin (VAN) | MRSA | Significant reduction in biofilm mass and viability [1] |
Issue 1: Inconsistent or conflicting results regarding biofilm biomass.
Issue 2: Lack of potentiation effect with your antibiotic of choice.
Issue 3: this compound treatment appears to increase biofilm formation.
The following diagram synthesizes the key signaling and pathways modulated by this compound's active metabolite (Met I) based on proteomic and mechanistic studies [2] [3]. This can help form hypotheses for experimental validation.
This compound is a multifunctional mucolytic agent with documented antibiotic penetration enhancement properties that represent a significant area of interest for respiratory therapeutics research. Classified as a thiol-based compound, this compound functions as a prodrug that undergoes hepatic metabolism to produce its active metabolite Met I (Metabolite I), which contains a free sulfhydryl group responsible for its pharmacological activity [1]. Originally developed for managing chronic obstructive pulmonary disease (COPD), bronchitis, and other respiratory conditions, this compound's ability to improve antibiotic concentration at infection sites has been demonstrated in both clinical and experimental settings [2] [3] [1].
For researchers investigating mucosal penetration barriers, this compound presents a compelling case study in overcoming physiological barriers to drug delivery. Its multi-mechanistic approach includes direct mucolytic action, antioxidant effects, and potential biofilm disruption, making it a valuable candidate for combination therapies with antibiotics [4] [1]. This guide provides technical support for studying these enhancement mechanisms, with detailed protocols, troubleshooting advice, and reference data to assist in experimental design and interpretation.
Table 1: Summary of this compound's Antibiotic Enhancement Effects
| Antibiotic Enhanced | Experimental Model | Key Findings | Mechanism Proposed | Reference |
|---|---|---|---|---|
| Amoxycillin | Clinical trial (24 patients with acute exacerbations of chronic bronchitis) | Significantly increased sputum antibiotic concentrations; Faster decrease in sputum viscosity and body temperature; Accelerated sputum sterilization | Reduction in viscosity of bronchial secretions improving antibiotic diffusion | [3] |
| Clarithromycin | In vitro study (S. aureus adhesiveness to human mucosal cells) | Potentiated inhibition of bacterial adhesiveness compared to antibiotic alone | Morphological changes in pilin structure disrupting bacterial attachment | [1] |
| Ciprofloxacin | In vitro study (S. aureus and E. coli adhesiveness to human mucosal cells) | Enhanced inhibition of bacterial adhesiveness compared to ciprofloxacin alone | Interference with bacterial fimbriae through disulfide bond reduction | [1] |
| Various antibiotics | MRSA biofilm studies | Increased biofilm-dwelling cells but reduced bacterial virulence; 87% reduction in ROS within biofilms | Antioxidant effect altering quorum sensing pathways; Downregulation of virulence proteins | [4] |
Table 2: Quantitative Analysis of Enhancement Effects
| Parameter | Effect Size | Experimental Conditions | Significance |
|---|---|---|---|
| Sputum amoxycillin concentration | Significant increase (specific quantitative data not provided in source) | 7-day treatment in patients with acute bronchitis exacerbations | p < 0.05 |
| Bacterial adhesiveness inhibition | Potentiation of antibiotic effect | Met I combined with clarithromycin or ciprofloxacin vs. antibiotics alone | Enhanced anti-adhesion activity |
| Biofilm ROS reduction | >87% decrease | This compound and Met I at 2 and 5 mg/L on MRSA biofilms | Major effect of Met I compared to this compound |
| Virulence protein expression | 30-65% modification | 5 mg/L Met I on MRSA strains | Downregulation of virulence factors |
The following protocol adapts the methodology from the clinical study demonstrating this compound's enhancement of amoxycillin penetration into bronchial secretions [3]:
Patient Selection: Recruit subjects with acute infective exacerbations of chronic bronchitis. Divide into two groups: antibiotic alone versus antibiotic + this compound.
Dosing Regimen:
Sample Collection:
Antibiotic Quantification:
Concomitant Measurements:
This protocol derives from methodologies used to investigate this compound's effects on MRSA biofilm formation [4]:
Bacterial Strains and Growth Conditions:
CDC Biofilm Reactor Setup:
Treatment Application:
Biofilm Analysis:
This protocol evaluates this compound's ability to reduce bacterial adhesion to epithelial cells [1]:
Cell Culture Preparation:
Bacterial Preparation:
Treatment and Infection:
Adhesion Quantification:
Diagram 1: Proposed Mechanisms of this compound-Mediated Antibiotic Enhancement
Diagram 2: Experimental Workflow for Assessing Enhancement Effects
Q1: What is the primary mechanism behind this compound's ability to enhance antibiotic penetration? The enhancement appears to be multifactorial, with the dominant mechanism being mucolytic action through disruption of disulfide bonds in mucoproteins, reducing sputum viscosity and improving antibiotic diffusion [3] [1]. Additionally, this compound's active metabolite Met I exhibits anti-adhesion properties by interacting with bacterial pilin structures, potentially creating less obstructive environments for antibiotic penetration [1].
Q2: How does this compound affect bacterial biofilms specifically? this compound and Met I significantly reduce reactive oxygen species (ROS) within biofilms (by >87% in MRSA models), which appears to modulate quorum sensing pathways and virulence factor expression [4]. Interestingly, while treatment may increase biofilm-dwelling cell numbers, these cells show downregulation of virulence proteins, potentially making them more susceptible to antibiotic action and host defenses [4].
Q3: Is the enhancement effect limited to specific antibiotic classes? Current evidence demonstrates enhancement of beta-lactams (amoxycillin) [3], macrolides (clarithromycin), and fluoroquinolones (ciprofloxacin) [1]. The mechanism suggests potential broad applicability to antibiotics used in respiratory infections, particularly those whose efficacy is limited by sputum viscosity or biofilm penetration barriers.
Q4: What are the critical methodological considerations when studying this compound's enhancement effects?
Q5: What are appropriate controls for these experiments?
Q6: What if I observe variable enhancement effects between bacterial strains? Strain-specific responses are expected due to differences in:
Q7: How can I differentiate between true penetration enhancement versus merely increased antibiotic susceptibility? Utilize methodological approaches that directly measure:
The experimental evidence consistently demonstrates that This compound significantly enhances antibiotic penetration through multiple complementary mechanisms, offering a promising approach to overcoming treatment barriers in respiratory infections. The mucolytic, anti-adhesive, and antioxidant properties collectively contribute to improved antibiotic access to infection sites, potentially addressing challenges posed by viscous secretions and biofilm formation [4] [3] [1].
Is long-term use of Erdosteine safe for COPD patients? Yes. A large, 12-month, double-blind study (the RESTORE trial) in patients with moderate-to-severe COPD concluded that long-term use of this compound (300 mg twice daily) has a "placebo-like safety profile." The percentage of patients experiencing adverse events was similar between the this compound and placebo groups [1].
What are the common side effects of this compound? The table below summarizes adverse event data from clinical trials.
| Reported Adverse Events | This compound Group | Placebo/Control Group | Study Duration & Context |
|---|---|---|---|
| Overall Incidence | Similar to placebo [1] | Similar to this compound [1] | 12-month study in COPD [1] |
| Gastrointestinal disorders (e.g., stomach upset) | Not statistically significant increase [2] | Lower incidence [2] | 7-day study in acute bronchitis [2] |
| Headache and Dizziness | Reported as potential side effects [3] | - | Clinical expert consensus [3] |
Are there any patient groups that should avoid this compound? Yes, based on current evidence and expert opinion [3]:
The following tables summarize the key long-term study on this compound's safety and efficacy, and the experimental design used to generate this data.
Table 1: RESTORE Trial - Safety and Efficacy Results This 12-month study provides the strongest evidence for long-term use [1].
| Aspect | This compound Group | Placebo Group | Statistical Significance (p-value) |
|---|---|---|---|
| Exacerbation Rate (all) | 0.91 per patient-year | 1.13 per patient-year | p=0.01 |
| Mild Exacerbation Rate | 0.23 per patient-year | 0.54 per patient-year | p=0.002 |
| Exacerbation Duration | 9.55 days | 12.63 days | p=0.023 |
| Safety (Adverse Events) | Placebo-like profile | Placebo-like profile | Not Significant |
Table 2: RESTORE Trial - Experimental Protocol This outlines the methodology used in the key long-term safety study [1].
| Protocol Element | Description |
|---|---|
| Study Design | Prospective, multinational, randomized, double-blind, placebo-controlled. |
| Patient Population | 445 patients aged 40-80 with GOLD stage II/III COPD and ≥2 exacerbations in the previous year. |
| Intervention | This compound 300 mg twice daily or identical placebo, added to usual COPD therapy. |
| Study Duration | 12 months. |
| Primary Outcome | Number of acute exacerbations. |
| Safety Monitoring | Adverse events, vital signs, ECG parameters, and routine laboratory tests. |
The diagrams below illustrate how this compound works and how its long-term safety was evaluated.
This compound's Multifaceted Mechanism of Action
This diagram shows the pharmacological pathways that contribute to both the efficacy and safety of this compound, as it is known not only for its mucolytic action but also for its antioxidant and anti-inflammatory properties that are well-tolerated [3] [4].
RESTORE Trial Long-Term Safety Assessment Workflow
This flowchart visualizes the patient journey and safety monitoring protocol from the key 12-month RESTORE trial [1].
The following table summarizes quantitative findings from clinical studies on this compound, primarily in COPD patients.
| Study / Analysis | Patient Population | Treatment Regimen | Key Efficacy Findings |
|---|
| RESTORE Post-Hoc Analysis (2019) [1] | Moderate COPD (GOLD 2) (n=254) | this compound 300 mg twice daily + usual therapy for 12 months | • 47% reduction in exacerbation rate vs. placebo (0.27 vs. 0.51/patient/year) • 26% shorter exacerbation duration (9.1 vs. 12.3 days) • Increased time to first exacerbation (182 vs. 169 days) | | RESTORE Main Study (Cited in 2019 analysis) [1] | Moderate & Severe COPD (GOLD 2/3) (n=467) | this compound 300 mg twice daily + usual therapy for 12 months | • 19.4% reduction in exacerbation rate • 24.6% reduction in exacerbation duration | | HL-301 Non-Inferiority Trial (2025) [2] | Acute Bronchitis (n=105) | this compound 300 mg three times daily for 7 days | • Effective for symptom relief (Bronchitis Severity Score) • Demonstrated non-inferiority to an herbal comparator (HL-301) |
This compound is a multifunctional agent. Understanding its pharmacology is crucial for designing experiments. Its mechanisms of action include [1] [3]:
For your technical documentation, you can use the following Graphviz diagrams to illustrate experimental workflows and this compound's mechanism of action. The DOT scripts are provided for your use.
This diagram outlines a high-level flow from foundational research to clinical validation, which is a common pathway in drug development.
This diagram provides a visual summary of the multifaceted pharmacological mechanisms of this compound as described in the literature.
While specific technical issues weren't available, here are common challenge areas in pharmaceutical research that you can build upon.
Q1: What are the key pharmacological properties of this compound that we should emphasize in our pre-clinical and clinical documentation? A1: As detailed above, this compound's value proposition lies in its multimechanistic action. Documentation should highlight not just its mucolytic activity, but also its antioxidant, anti-inflammatory, and anti-bacterial adhesion properties, which collectively contribute to its efficacy in reducing COPD exacerbations [3].
Q2: What dosing regimens are supported by clinical evidence for different respiratory conditions? A2: Clinical evidence supports different regimens:
Q3: The RESTORE study showed a significant effect on mild exacerbations. How should we interpret this for our research? A3: The pronounced effect on mild exacerbations is clinically significant. Preventing or shortening mild events can improve a patient's quality of life, prevent progression to more severe events, and reduce the overall burden of the disease. This can be a key point in health economics and outcomes research (HEOR) and when communicating the drug's value to regulators [1].
The table below summarizes key dosing regimens and findings from clinical and preclinical studies. Dosing is typically weight-based, with common adult doses being 300 mg twice daily or 300 mg three times daily [1] [2].
| Clinical Condition / Context | Study Duration | Dosing Regimen | Reported Outcomes / Endpoints | Citation Source / Study Type |
|---|---|---|---|---|
| Acute Bronchitis | 7 days | 300 mg three times daily [1] | Significant reduction in Bronchitis Severity Score (BSS); non-inferior to comparator HL-301 [1] | Randomized Controlled Trial (RCT) [1] |
| Stable COPD | 8 - 12 months | 300 mg twice daily [3] | Fewer exacerbations; reduced in-hospital stay; reduced mild exacerbations (57%) [3] | RCT (EQUALIFE, RESTORE) [3] |
| Pediatric Bronchiectasis (Exacerbation) | 2 weeks | 300 mg or 150 mg twice daily (weight-based) [2] | Feasibility study; primary outcome: duration of exacerbation symptoms [2] | Registered Trial Protocol (Ongoing, ACTRN12624001381572) [2] |
| In Vitro Analysis (TrkA Signaling) | 90 min - 24 hours | 1 mM - 50 mM [4] | Maximal ~40% inhibition of NGF-induced TrkA autophosphorylation at 1 mM/24h; concentration-dependent reduction in mitochondrial activity at higher doses (10-50 mM) [4] | In vitro cell culture (SH-SY5Y neuroblastoma cells) [4] |
Here are the detailed methodologies from the cited research for replicating or designing your own experiments.
This protocol evaluated the efficacy of Erdosteine versus an active control over one week [1].
This protocol describes how to assess this compound's interaction with the TrkA receptor, relevant for its potential analgesic effects [4].
This compound has a multi-faceted mechanism, primarily known as a mucolytic and antioxidant agent, with emerging evidence for NGF/TrkA pathway modulation [5] [4] [6].
The following diagram illustrates the proposed molecular mechanism by which this compound and its metabolite Met-I interfere with NGF/TrkA signaling, a pathway implicated in pain perception [4]:
Key interactions based on in silico and in vitro data [4]:
Q1: What are the critical pharmacokinetic considerations for designing an in vivo study? this compound is a prodrug. Its active metabolite, Met-I (which contains a free sulfhydryl group), is responsible for its mucolytic, antioxidant, and potentially its TrkA-inhibitory effects [5] [4]. The time required for this metabolic conversion should be factored into your experimental timeline. Furthermore, plasma concentration and elimination half-life are increased in elderly patients and those with chronic liver disease, necessitating careful dose titration in studies involving these populations [5].
Q2: How does this compound's safety profile compare to other mucolytics like N-acetylcysteine (NAC)? In clinical studies, oral this compound is generally well-tolerated. Commonly reported adverse effects include nausea, headache, and epigastralgia (upper abdominal pain), which in some cases can lead to treatment discontinuation [5]. A key differentiator from nebulized NAC is that this compound does not have the foul odor or the irritant effect on the airways that can cause bronchospasm, potentially improving patient compliance in clinical trials [5].
Q3: Are there any known drug interactions to control for in experimental models? Based on exclusion criteria from clinical trials, this compound is contraindicated with specific immunosuppressants, including tacrolimus, sirolimus, everolimus, and cyclosporin [2]. Researchers using animal models of transplantation or autoimmunity should account for this. It is also contraindicated in subjects with severe liver dysfunction or active peptic ulcer disease [5] [2].
The table below summarizes the gastrointestinal side effects of Erdosteine as reported in the product literature and clinical assessments.
| Side Effect | Reported Frequency (per SmPC [1]) | Notes and Comparative Context |
|---|---|---|
| Epigastric Pain | Common (≥1/100 to <1/10) | Generally mild in nature [2]. |
| Nausea, Vomiting, Diarrhea | Uncommon (≥1/1,000 to <1/100) | - |
| Taste Alterations | Uncommon (≥1/1,000 to <1/100) | Includes ageusia (loss of taste) and dysgeusia (distorted taste) [1] [3]. |
| Overall GI Tolerability | - | Good gastric tolerability, incidence of GI side effects is about 7%, no higher than placebo [3]. Unlike some other thiol agents, this compound has no direct effect on gastric mucus as it is a prodrug, which may explain its better tolerability [3] [4]. |
For researchers, understanding the mechanisms behind this compound's effects is crucial. The search results highlight several key pharmacological properties.
Here are answers to anticipated technical questions that may arise during experimental design.
Q1: What is the scientific basis for this compound's reported low incidence of GI side effects compared to other mucolytic agents? The primary reason is its status as a prodrug. The active metabolites containing free thiol groups are not released in the stomach but after hepatic metabolism. This means the gastric mucosa is not exposed to the direct irritating effects of free thiols, a common issue with other agents in this class [3] [4].
Q2: In animal models, what dosing protocols have been used to study the protective effects of this compound? Experimental studies often use doses higher than the human clinical dose to investigate protective effects. For example:
Q3: Are there any specific contraindications related to organ function for this compound? Yes. Its use is not recommended in:
The following diagram outlines a high-level experimental workflow for evaluating the GI tolerability of a new drug, based on standard pharmacological approaches.
| Outcome Measure | Erdosteine Group (300 mg twice daily) | Placebo Group | P-value & Statistical Significance |
|---|---|---|---|
| Overall Exacerbation Rate (per patient per year) | 0.91 | 1.13 | P=0.01 [1] |
| Reduction in Exacerbation Rate | 19.4% | - | - [1] |
| Mild Exacerbation Rate (per patient per year) | 0.23 | 0.54 | P=0.002 [1] |
| Reduction in Mild Exacerbations | 57.1% | - | - [1] |
| Moderate/Severe Exacerbation Rate (per patient per year) | 0.68 | 0.59 | P=0.054 (not significant) [1] |
| Mean Exacerbation Duration (days) | 9.55 days | 12.63 days | P=0.023 [1] |
| Reduction in Exacerbation Duration | 24.6% | - | - [1] |
A subsequent analysis of the moderate COPD subgroup within the RESTORE study showed even more pronounced benefits, including a longer time to the first exacerbation and increased exacerbation-free time [2].
The data in the summary table primarily comes from the RESTORE study, a robust, high-quality clinical trial. Here are its key methodological details:
This compound's benefits are attributed to its multifaceted pharmacological properties that target key pathological processes in COPD, as illustrated below.
The diagram above shows that this compound is a prodrug. Its active metabolite, M1, exerts several key effects [3]:
The table below outlines the primary mechanisms through which erdosteine enhances antibiotic efficacy.
| Mechanism | Description | Key Experimental Findings |
|---|---|---|
| Biofilm Penetration | Metabolite M1 disrupts disulfide bonds in biofilm extracellular polymeric substance (EPS) matrix [1]. | In vitro models show concentration-dependent reduction in S. aureus biofilm mass/viability when M1 combined with amoxicillin-clavulanate (AMC), levofloxacin (LVX), linezolid (LZD), vancomycin (VAN) [1]. |
| Reduced Bacterial Adhesion | M1 interacts with bacterial pilin disulfide bonds, altering fimbrial structure and inhibiting epithelial cell binding [2] [3]. | M1 + clarithromycin or ciprofloxacin significantly reduced Staphylococcus aureus and Escherichia coli adhesion to human mucosal cells vs. antibiotic alone [3]. |
| Increased Sputum Concentration | Mucolytic action thins bronchial secretions, improving antibiotic diffusion into sputum [4] [3]. | Clinical study: co-administration with amoxicillin resulted in higher sputum (but not serum) concentrations, leading to faster symptom improvement in acute bronchitis [4] [3]. |
The most direct evidence comes from a 2022 in vitro study investigating this compound's effects on antibiotic activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA/MRSA) biofilms [1].
The table below summarizes results from the study, showing the potentiation effect of this compound's active metabolite (M1) combined with various antibiotics.
| Bacterial Strain | Biofilm Age | Antibiotic | Effect of Antibiotic Alone | Effect of Combination (Antibiotic + M1) |
|---|---|---|---|---|
| MRSA | Young (6h) | Linezolid (LZD) | No significant reduction in viability | ~80% reduction in bacterial viability [1] |
| MSSA | Young (6h) | Levofloxacin (LVX) | No significant reduction in viability | ~60% reduction in bacterial viability [1] |
| MSSA | Mature (24h) | Amoxicillin-Clavulanate (AMC) | No significant reduction in viability | ~40% reduction in bacterial viability [1] |
| MRSA | Mature (24h) | Vancomycin (VAN) | Reduced biofilm mass | Enhanced reduction in biofilm mass [1] |
The methodology from the key in vitro study [1] provides a reproducible protocol for researchers:
This workflow is illustrated in the following diagram:
Beyond antibiotic potentiation, this compound exhibits other therapeutically relevant activities.
| Property | Mechanism & Experimental Evidence |
|---|---|
| Antioxidant | Active metabolite M1 directly scavenges reactive oxygen species (H₂O₂, HOCl); prevents H₂O₂-induced oxidative stress/DNA damage in A549 human lung cells [2] [3]. |
| Anti-inflammatory | Inhibits LPS-induced NF-κB activation in mouse macrophages; reduces TNF-α, IL-1β, free radical production in rat alveolar macrophages [2] [3]. |
| Mucolytic | Prodrug metabolized to M1, containing free thiol group that breaks disulfide bonds in mucin polymers, reducing sputum viscosity [4] [3]. |
| Analgesic Potential | Recent in silico and in vitro studies show this compound/M1 bind TrkA receptor, inhibit NGF-induced activation; suggests novel non-opioid analgesic mechanism [5]. |
The body of evidence indicates that this compound is more than a mucolytic agent. Its ability to potentiate antibiotics, particularly against challenging biofilm-associated infections, alongside its anti-inflammatory and antioxidant properties, makes it a compelling candidate for adjunct therapy in respiratory infections.
For researchers, the most promising direction lies in:
The core difference lies in their molecular initiation and downstream signaling.
Erdosteine: A Multi-Target, Pathogen-Oriented Approach this compound and its active metabolite MET-1 exert effects through multiple pathways, often in response to specific insults like pathogens or oxidative stress. Its mechanism can be visualized as a multi-pathway response:
Corticosteroids: A Genomic, Receptor-Centric Approach Corticosteroids act primarily through the cytosolic Glucocorticoid Receptor (GR) to induce broad genomic changes. The canonical pathway is summarized below:
For R&D professionals, the methodology behind key findings is critical. The table below outlines experimental protocols used to characterize the anti-inflammatory effects of both agents.
| Compound | Experimental Model | Protocol Summary | Key Measured Outcomes |
|---|---|---|---|
| This compound | In vitro: A549-hACE2 & Caco-2 cells infected with SARS-CoV-2, RSV, or H1N1 [1]. | Pre-/post-infection treatment with this compound/MET-1. Viral load (RT-qPCR/ddPCR). Transcriptome analysis (custom PCR array). | ↓ Viral replication. ↑ IFN pathways & modulation of oxidative stress/GSH pathways. |
| In vitro: IL-1β-stimulated rat chondrocytes [2]. | Pre-treatment with this compound (10-40 μmol/L). Protein/mRNA analysis (Western blot, RT-PCR). Immunofluorescence for NF-κB p65 nuclear translocation. | ↓ iNOS, COX-2, MMPs, ADAMTS-5. ↓ p65 nuclear translocation. Inhibition of MAPK, NF-κB, Wnt/β-catenin. | |
| In silico & In vitro: TrkA receptor [3] [4]. | Molecular docking simulations. SH-SY5Y neuroblastoma cells treated with this compound/MET-1. Measure TrkA autophosphorylation (Western blot). | Binding to TrkA pocket. ↓ NGF-induced TrkA autophosphorylation (up to ~40%). | |
| Corticosteroids | In vitro: Various cell lines (epithelial, immune) [5] [6]. | Ligand-bound GR translocation (microscopy). Gene expression (microarray, RNA-seq). GR chromatin binding (ChIP-seq). Interaction with NF-κB/AP-1 (co-IP). | GR nuclear localization. ↑ Anti-inflammatory genes (e.g., GILZ). ↓ Pro-inflammatory genes (e.g., cytokines). Recruitment of HDAC2 to repressed genes. |
Supporting data from clinical and preclinical studies further highlights the differing profiles of these compounds.
This compound
Corticosteroids
The table below summarizes quantitative data from key in vitro studies on erdosteine's effect against Staphylococcus aureus biofilms. The data primarily uses Crystal Violet (CV) absorbance (measuring total biofilm biomass) and Resorufin fluorescence (measuring bacterial viability within the biofilm) as key metrics [1] [2].
| Antibiotic Class | Antibiotic (Test Conc.) | Bacterial Strain | Biofilm Age | This compound Conc. | Effect on Biofilm Mass (CV Absorbance) | Effect on Bacterial Viability (Resorufin) | Key Finding |
|---|---|---|---|---|---|---|---|
| Glycopeptide | Vancomycin (0-200x MIC) | MRSA | Young (6h) | 2, 5, 10 mg/L | Concentration-dependent reduction ↓ | Concentration-dependent reduction ↓ | Enhanced activity in presence of this compound [1] |
| Oxazolidinone | Linezolid (0-200x MIC) | MRSA | Young (6h) | 2, 5, 10 mg/L | Concentration-dependent reduction ↓ | Concentration-dependent reduction ↓ | Enhanced activity in presence of this compound [1] |
| β-lactam/β-lactamase inhibitor | Amoxicillin/Clavulanate (0-200x MIC) | MSSA | Young (6h) | 2, 5, 10 mg/L | Concentration-dependent reduction ↓ | Concentration-dependent reduction ↓ | Enhanced activity in presence of this compound [1] |
| Fluoroquinolone | Levofloxacin (0-200x MIC) | MSSA | Young (6h) | 2, 5, 10 mg/L | Concentration-dependent reduction ↓ | Concentration-dependent reduction ↓ | Enhanced activity in presence of this compound [1] |
| All above classes | All above antibiotics | MRSA & MSSA | Mature (24h) | 2, 5, 10 mg/L | Significantly greater reduction ↓ | Significantly greater reduction ↓ | This compound-antibiotic combo was significantly more effective against mature biofilms where antibiotics alone had reduced efficacy [1] |
This compound enhances antibiotic efficacy through several proposed mechanisms:
The following diagram illustrates the primary proposed mechanism of this compound as an adjuvant therapy.
For reproducibility, here is the key methodology from the in vitro studies [1] [2]:
The table below summarizes key findings from a 12-month clinical trial (the RESTORE study) that investigated the effect of adding Erdosteine to usual COPD maintenance therapy [1].
| Outcome Measure | Patient Group | Result with this compound | Result with Placebo | Statistical Significance (P-value) |
|---|---|---|---|---|
| Patients experiencing ≥1 exacerbation | GOLD 2 (Moderate) | 43 of 126 (34.1%) | 62 of 128 (48.4%) | Not explicitly stated (Fewer events reported) |
| Duration of corticosteroid treatment (days) | GOLD 2 (Moderate, moderate-to-severe exacerbations) | 11.4 days | 13.3 days | P = 0.043 |
| Patients requiring antibiotics | GOLD 2 (Moderate, moderate-to-severe exacerbations) | 71.4% | 85.8% | P < 0.001 |
| Health-Related Quality of Life (SGRQ Total Score) | GOLD 2 (Moderate, patients who exacerbated) | Significant improvement from baseline | Worsening or less improvement | P < 0.05 (vs. placebo) |
| Subjective Disease Severity (Patient-rated) | GOLD 2 (Moderate, patients who exacerbated) | Significant improvement from baseline | Worsening or less improvement | P < 0.05 (vs. placebo) |
| Health-Related Quality of Life & Symptoms | GOLD 3 (Severe) | No significant differences | No significant differences | Not Significant |
To evaluate the evidence, it's important to understand how the key data was generated.
1. Primary Source (RESTORE Study - COPD Quality of Life) [1]
2. Supporting Study (Acute Bronchitis Symptom Relief) [2]
This compound's benefits are linked to its multi-faceted pharmacological actions. The diagram below illustrates how these mechanisms may contribute to improving a patient's quality of life.
Diagram: Proposed multi-modal mechanisms of this compound leading to quality of life improvement.
The mechanistic data is supported by the following experimental evidence:
For a comprehensive "Comparison Guide," please note the following limitations based on the current search results:
Irritant